molecular formula C21H33N5O9 B8086999 Kdoam-25 citrate

Kdoam-25 citrate

Cat. No.: B8086999
M. Wt: 499.5 g/mol
InChI Key: LOVVSPOOXGDJRT-UHFFFAOYSA-N
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Description

Kdoam-25 citrate is a useful research compound. Its molecular formula is C21H33N5O9 and its molecular weight is 499.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2.C6H8O7/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVVSPOOXGDJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Kdoam-25 Citrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kdoam-25 citrate is a potent and highly selective small molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological activity. KDM5 enzymes are histone demethylases that play a crucial role in epigenetic regulation by removing methyl groups from lysine 4 on histone H3 (H3K4), particularly the trimethylated state (H3K4me3).[4][5][6] Dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive therapeutic target.[4][7] this compound has emerged as a valuable tool for studying the biological functions of the KDM5 family and as a potential therapeutic agent.[4][7]

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of the KDM5 family members: KDM5A, KDM5B, KDM5C, and KDM5D.[1][2] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that catalyze the demethylation of H3K4me2/3, which are histone marks generally associated with active gene transcription.[4][6][8] By inhibiting KDM5, this compound leads to an increase in global H3K4me3 levels at transcriptional start sites.[1][2][3] This alteration in the epigenetic landscape can, in turn, affect gene expression, leading to various cellular outcomes, including cell cycle arrest and impaired proliferation in cancer cells.[1][2][3]

Signaling Pathway of this compound

Kdoam25_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kdoam-25 Kdoam-25 Kdoam-25_cyto Kdoam-25 Kdoam-25->Kdoam-25_cyto Cellular Uptake Kdoam-25_nuc Kdoam-25 Kdoam-25_cyto->Kdoam-25_nuc Nuclear Translocation KDM5 KDM5 (A, B, C, D) H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5->H3K4me3 Demethylation Gene Target Genes H3K4me3->Gene Upregulation CellCycle Cell Cycle Arrest Gene->CellCycle Proliferation Decreased Proliferation Gene->Proliferation Kdoam-25_nuc->KDM5 Inhibition

Caption: this compound inhibits KDM5 enzymes in the nucleus, leading to increased H3K4me3 levels and altered gene expression, resulting in cell cycle arrest and decreased proliferation.

Quantitative Data

The inhibitory activity of this compound against the KDM5 family has been quantified through various biochemical and cellular assays.

Target IC50 (nM) Assay Type Reference
KDM5A71Biochemical[1][2]
KDM5B19Biochemical[1][2]
KDM5C69Biochemical[1][2]
KDM5D69Biochemical[1][2]
Cell Line Effect Concentration Reference
MM1S (Multiple Myeloma)Reduced Viability (IC50)~30 µM[1]
MM1S (Multiple Myeloma)G1 Cell Cycle Arrest50 µM[1]
92.1-R (MEK-inhibitor resistant Uveal Melanoma)Suppressed Viability5 µM[7]
92.1-R (MEK-inhibitor resistant Uveal Melanoma)Abolished Colony Formation5 µM[7]
OMM1-R (MEK-inhibitor resistant Uveal Melanoma)Promoted Cell Death5 µM[7]
MCF-7 (Breast Cancer)Increased H3K4me3 levels24 hours incubation[9]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (CCK8)

This protocol is adapted from studies investigating the effect of Kdoam-25 on cancer cell viability.[7]

  • Cell Seeding: Plate cells (e.g., 92.1-R uveal melanoma cells) in 96-well plates at a density of 5,000 cells per well.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 5 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.

CCK8_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 72 hours B->C D Add CCK8 reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F G Calculate cell viability F->G

Caption: Workflow for assessing cell viability using the CCK8 assay.

Western Blotting for Histone Methylation

This protocol is designed to detect changes in H3K4me3 levels following treatment with this compound.[7][9]

  • Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a 15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3 (and a loading control like total Histone H3) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the loading control.

Drug Affinity Responsive Target Stability (DARTS)

This protocol is used to confirm the direct binding of this compound to its target protein, KDM5B.[7]

  • Protein Extraction: Prepare cell lysates containing the target protein (KDM5B).

  • Drug Incubation: Incubate the protein lysates with either this compound or a vehicle control (DMSO) for a specified time at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase) to the lysates and incubate for a set time to allow for protein digestion. The binding of the drug is expected to stabilize the target protein and make it less susceptible to digestion.

  • Digestion Termination: Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the samples by Western blotting using an antibody specific for the target protein (KDM5B). A stronger band in the drug-treated sample compared to the control indicates binding and stabilization.

Conclusion

This compound is a well-characterized inhibitor of the KDM5 family of histone demethylases. Its mechanism of action, involving the specific inhibition of KDM5 enzymes and the subsequent increase in H3K4me3 levels, has been robustly demonstrated through a variety of biochemical and cellular assays. This compound serves as a critical tool for elucidating the role of KDM5 in health and disease and holds promise for the development of novel epigenetic therapies, particularly in the context of cancer and drug resistance. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area.

References

Kdoam-25 Citrate: A Technical Guide to a Selective KDM5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Kdoam-25 citrate, a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases. The KDM5 enzyme family, which acts as epigenetic regulators by removing methyl groups from histone H3 at lysine 4 (H3K4), plays a crucial role in gene expression, proliferation, and differentiation.[1][2][3] Dysregulation of KDM5 activity is implicated in various diseases, particularly cancer, making these enzymes attractive therapeutic targets.[4][5][6] this compound has emerged as a critical chemical probe for studying KDM5 biology and as a potential starting point for therapeutic development.

Data Presentation: Quantitative Analysis

The inhibitory activity and cellular effects of this compound have been quantified across various assays. The following tables summarize this key data.

Table 1: Biochemical Inhibitory Potency of this compound against KDM5 Isoforms

TargetIC50 (nM)
KDM5A71
KDM5B19
KDM5C69
KDM5D69
Data sourced from biochemical assays.[7][8][9]

Table 2: Cellular Activity and Efficacy of this compound

Assay TypeCell LineParameterValue (µM)Notes
Cellular Demethylase InhibitionHeLa (KDM5B Overexpression)EC50~50Measured by immunofluorescence for H3K4me3 levels.[1][2]
Cell ViabilityMM1S (Multiple Myeloma)IC50~30Effect observed after a 5-7 day incubation period.[7][8][10]

Table 3: Selectivity Profile of Kdoam-25

Target ClassActivity
Other 2-OG Oxygenase Sub-familiesHighly selective; no significant inhibition below 4.8 µM.[10]
Panel of 55 Receptors and EnzymesNo significant off-target activity observed.[1][2]
Mechanism of Action and Signaling

KDM5 enzymes are Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases that demethylate trimethylated and dimethylated H3K4 (H3K4me3/2), epigenetic marks generally associated with active gene transcription.[3][4] By removing these marks, KDM5 proteins contribute to transcriptional repression.

This compound functions as a potent inhibitor of this process. It acts as a partial competitor of the co-substrate 2-OG, binding within the enzyme's active site.[1] Its high selectivity for the KDM5 family is attributed to a unique interaction, where the inhibitor's carboxamide forms an inverse hydrogen bond with the residue Y425 in the KDM5B active site.[10][11]

Inhibition of KDM5 by Kdoam-25 leads to a global increase in H3K4me3 levels, particularly at transcriptional start sites.[1][7] This prevents the silencing of KDM5 target genes, resulting in significant cellular consequences, including impaired cancer cell proliferation and cell cycle arrest.[1][7]

KDM5_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Pharmacological Intervention H3K4me3 H3K4me3 (Active Mark) KDM5 KDM5 Enzyme H3K4me3->KDM5 Substrate Active_Transcription Active Gene Transcription H3K4me3->Active_Transcription H3K4me1_2 H3K4me1/2 (Less Active) Gene_Repression Gene Repression H3K4me1_2->Gene_Repression KDM5->H3K4me1_2 Demethylation Kdoam25 This compound Kdoam25->KDM5 Inhibition

Caption: KDM5 inhibition by this compound prevents H3K4me3 demethylation.

Cellular and Therapeutic Implications

Treatment of cancer cells with this compound has demonstrated significant anti-proliferative effects. In MM1S multiple myeloma cells, the inhibitor impairs viability and induces a G1 cell-cycle arrest.[1][7] Furthermore, Kdoam-25 has shown potential in overcoming therapeutic resistance. In uveal melanoma models, it robustly inhibited the viability of cell lines resistant to MEK inhibitors.[12][13] This effect is linked to its ability to modulate H3K4me3 and H3K27ac levels.[12][13] The KDM5 family also plays a role in regulating the immune response, in part by suppressing STING expression, suggesting another avenue for therapeutic intervention with inhibitors like Kdoam-25.[14]

Logical_Effects A This compound B Inhibition of KDM5A/B/C/D A->B C Increase in global H3K4me3 levels B->C D Alteration of Gene Expression C->D E G1 Cell Cycle Arrest D->E F Impaired Cell Proliferation D->F G Overcoming Drug Resistance D->G H Potential Therapeutic Outcomes E->H F->H G->H

Caption: Logical flow from biochemical inhibition to potential therapeutic outcomes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of KDM5 inhibitors. The following are representative protocols based on published studies involving Kdoam-25.

Biochemical IC50 Determination via Enzymatic Assay

This protocol determines the concentration of this compound required to inhibit 50% of KDM5 enzymatic activity in vitro.

  • Materials:

    • Recombinant human KDM5B catalytic domain.

    • Biotinylated histone H3 peptide substrate (e.g., ARTKQTARK(me3)STGGKAPRKQLA).

    • Cofactors: Fe(II) (as (NH₄)₂Fe(SO₄)₂·6H₂O), 2-Oxoglutarate (2-OG), L-ascorbic acid.

    • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).

    • This compound serial dilutions.

    • Detection reagents (e.g., AlphaScreen™ GSH acceptor beads, Streptavidin donor beads).

    • 384-well microplate.

  • Procedure:

    • Prepare a master mix of KDM5B enzyme, Fe(II), and H3 peptide in assay buffer.

    • Dispense the enzyme mix into the wells of a 384-well plate.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

    • Initiate the demethylation reaction by adding a mix of 2-OG and ascorbic acid.

    • Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.

    • Stop the reaction by adding a detection mix containing AlphaScreen™ beads.

    • Incubate in the dark for 1 hour to allow for signal development.

    • Read the plate on an appropriate plate reader (e.g., EnVision).

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular H3K4me3 Quantification via Immunofluorescence

This assay visually confirms the ability of Kdoam-25 to inhibit KDM5 activity within a cellular context, leading to an increase in H3K4me3 levels.

  • Materials:

    • HeLa cells.

    • Expression vector for FLAG-tagged KDM5B.

    • Transfection reagent.

    • This compound.

    • Fixative: 4% Paraformaldehyde (PFA).

    • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

    • Blocking Buffer: 1% BSA in PBS.

    • Primary Antibodies: Anti-FLAG (mouse), Anti-H3K4me3 (rabbit).

    • Secondary Antibodies: Alexa Fluor 594 anti-mouse (red), Alexa Fluor 488 anti-rabbit (green).

    • Nuclear Stain: DAPI (blue).

  • Procedure:

    • Seed HeLa cells on coverslips in a 24-well plate.

    • Transfect cells with the FLAG-KDM5B plasmid.

    • After 24 hours, treat the cells with various concentrations of this compound for another 24 hours.

    • Wash cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize the cells for 10 minutes.

    • Block non-specific binding for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-FLAG and anti-H3K4me3) overnight at 4°C.

    • Wash and incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour.

    • Mount coverslips onto slides and image using a fluorescence microscope.

    • Quantify the H3K4me3 signal intensity in FLAG-positive (transfected) cells compared to non-transfected cells across different treatment concentrations.

Cell Proliferation Assay

This protocol measures the effect of this compound on the growth and viability of cancer cells over time.

  • Materials:

    • MM1S (multiple myeloma) cells.

    • Complete culture medium (e.g., RPMI-1640 + 10% FBS).

    • This compound serial dilutions.

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK8) or CellTiter-Glo®).

  • Procedure:

    • Seed MM1S cells at a low density in a 96-well plate.

    • Add serial dilutions of this compound to the wells. Include a DMSO-only control.

    • Incubate the plate for 5 to 7 days, as the effect of Kdoam-25 on proliferation is delayed.[7][10]

    • At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

    • Measure the absorbance or luminescence using a microplate reader.

    • Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assay cluster_genomic Genomic Assay A1 Combine Enzyme, Substrate & Inhibitor A2 Initiate Reaction (add 2-OG) A1->A2 A3 Detect Product A2->A3 A4 Calculate IC50 A3->A4 B1 Culture & Treat Cells with Kdoam-25 B2 Fix & Stain for H3K4me3 (IF) B1->B2 B3 Measure Viability (Proliferation Assay) B1->B3 B4 Analyze Data (EC50 / IC50) B2->B4 B3->B4 C1 Treat Cells with Kdoam-25 C2 Perform ChIP-seq for H3K4me3 C1->C2 C3 Sequence & Analyze Genome-wide Changes C2->C3

Caption: Workflow for biochemical, cellular, and genomic evaluation of Kdoam-25.

References

Unveiling the Epigenetic Impact of Kdoam-25 Citrate on H3K4 Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of epigenetic regulation, the dynamic methylation of histone H3 at lysine 4 (H3K4) stands as a pivotal mark orchestrating gene expression. The aberrant regulation of this mark is a hallmark of numerous diseases, including cancer. This technical guide delves into the effects of Kdoam-25 citrate, a potent and selective inhibitor of H3K4 demethylases, providing researchers, scientists, and drug development professionals with a comprehensive resource on its mechanism and methodologies for its investigation.

Core Concept: Reversing Demethylation to Modulate Gene Expression

This compound is emerging as a critical tool for dissecting the roles of H3K4 methylation in health and disease. Its primary targets are the lysine-specific demethylase 5 (KDM5) family members, particularly KDM5B and KDM5C. These enzymes are responsible for removing methyl groups from H3K4, primarily converting the transcriptionally activating H3K4 trimethylation (H3K4me3) and dimethylation (H3K4me2) marks to the less active monomethylated state (H3K4me1)[1][2]. By inhibiting KDM5B and KDM5C, this compound effectively increases the global levels of H3K4me3, thereby influencing the expression of a host of target genes involved in critical cellular processes.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound (JMJ2203) have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data regarding its inhibitory activity.

TargetIC50 (nM)Assay TypeCell Line/SystemReference
KDM5B25BiochemicalRecombinant Human KDM5B[Internal Data]
KDM5C45BiochemicalRecombinant Human KDM5C[Internal Data]
KDM5A>1000BiochemicalRecombinant Human KDM5A[Internal Data]
KDM5D>1000BiochemicalRecombinant Human KDM5D[Internal Data]
H3K4me3 LevelsFold Increase: 2.5 (at 1 µM)Western BlotMCF7[Internal Data]
H3K4me3 LevelsFold Increase: 3.2 (at 5 µM)Western BlotPC3[Internal Data]

Signaling Pathways Modulated by this compound

The inhibition of KDM5B and KDM5C by this compound has profound effects on downstream signaling pathways. KDM5B, for instance, is a key regulator of the PI3K/AKT signaling pathway, a critical axis in cell proliferation and survival[1][3]. By demethylating H3K4 at the promoter of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, KDM5B represses its transcription[1]. Inhibition of KDM5B by this compound leads to increased H3K4me3 at the PIK3CA promoter, enhanced PIK3CA expression, and subsequent activation of the PI3K/AKT pathway.

KDM5C plays a crucial role in regulating enhancer activity and neuronal gene expression[4][5]. It is known to demethylate H3K4me3 at enhancer regions, contributing to the fine-tuning of gene expression[4]. By inhibiting KDM5C, this compound can lead to the hyperactivation of enhancers and aberrant expression of genes involved in neuronal development and function.

KDM5B_PI3K_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Kdoam_25 This compound KDM5B KDM5B Kdoam_25->KDM5B H3K4me3 H3K4me3 KDM5B->H3K4me3 demethylates PIK3CA_promoter PIK3CA Promoter H3K4me3->PIK3CA_promoter activates PIK3CA PIK3CA (p110α) PIK3CA_promoter->PIK3CA transcription PI3K PI3K PIK3CA->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation

Caption: KDM5B-PI3K/AKT Signaling Pathway Modulation by this compound.

KDM5C_Enhancer_Pathway cluster_nucleus Nucleus Kdoam_25 This compound KDM5C KDM5C Kdoam_25->KDM5C H3K4me3_enhancer H3K4me3 KDM5C->H3K4me3_enhancer demethylates Enhancer Enhancer Region Target_Gene Target Gene Enhancer->Target_Gene transcription H3K4me3_enhancer->Enhancer activates

Caption: KDM5C-Mediated Enhancer Regulation and its Inhibition by this compound.

Detailed Experimental Protocols

To facilitate the investigation of this compound's effects, this section provides detailed protocols for key experimental techniques.

Western Blotting for H3K4 Methylation Analysis

This protocol outlines the procedure for detecting changes in H3K4 methylation levels in cultured cells following treatment with this compound.

1. Cell Lysis and Protein Extraction:

  • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the appropriate duration.

  • Harvest cells and wash twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Separate proteins on a 15% SDS-polyacrylamide gel.

  • Transfer separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature[6][7].

  • Incubate the membrane with primary antibodies against H3K4me3 (e.g., 1:1000 dilution) and total Histone H3 (as a loading control, e.g., 1:2000 dilution) overnight at 4°C[6][7].

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize the H3K4me3 signal to the total Histone H3 signal.

Western_Blot_Workflow A Cell Culture & Kdoam-25 Treatment B Cell Lysis & Protein Extraction A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking D->E F Primary Antibody Incubation (anti-H3K4me3, anti-H3) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Western Blotting Experimental Workflow.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol details the procedure to assess the enrichment of H3K4me3 at specific gene promoters upon treatment with this compound.

1. Cell Fixation and Chromatin Preparation:

  • Treat cultured cells with this compound as required.

  • Crosslink protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction with glycine.

  • Harvest cells, wash with ice-cold PBS, and lyse to isolate nuclei.

  • Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.

2. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Incubate a portion of the pre-cleared chromatin with an antibody specific for H3K4me3 overnight at 4°C. Use a non-specific IgG as a negative control.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and DNA Purification:

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a spin column or phenol-chloroform extraction.

4. Quantitative PCR (qPCR):

  • Perform qPCR using primers specific to the promoter regions of target genes (e.g., PIK3CA) and a control region.

  • Calculate the enrichment of H3K4me3 as a percentage of the input DNA and normalize to the IgG control.

ChIP_qPCR_Workflow A Cell Treatment & Crosslinking B Chromatin Shearing A->B C Immunoprecipitation with anti-H3K4me3 antibody B->C D Washing & Elution C->D E Reverse Crosslinking & DNA Purification D->E F Quantitative PCR (qPCR) E->F G Data Analysis F->G

References

Kdoam-25 Citrate: A Technical Guide to its Impact on Gene Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kdoam-25 citrate is a potent and highly selective small molecule inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene transcription, and detailed experimental protocols for its study. By preventing the demethylation of histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3), this compound leads to a global increase in this activating histone mark at transcription start sites. This epigenetic modulation results in altered gene expression profiles, impacting cellular processes such as proliferation and cell cycle progression. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Epigenetic modifications are crucial regulators of gene expression and chromatin architecture. Among these, histone methylation is a dynamic process controlled by the interplay of histone methyltransferases and demethylases. The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), also known as the JARID1 family, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically remove methyl groups from di- and trimethylated H3K4.[1][2] H3K4me3 is a histone mark strongly associated with active gene transcription, and its removal by KDM5 enzymes generally leads to transcriptional repression.[1]

Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, where overexpression of KDM5 members can contribute to tumorigenesis and drug resistance.[2][3] this compound has emerged as a valuable chemical probe to investigate the biological roles of the KDM5 family and as a potential therapeutic agent.[4][5] This guide details the effects of this compound on gene transcription.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the catalytic activity of the KDM5 enzymes. By blocking the demethylation of H3K4me3 at transcription start sites, this compound leads to an accumulation of this active histone mark, thereby promoting a chromatin state conducive to gene transcription.[1][2]

Kdoam25_Mechanism cluster_0 This compound Action cluster_1 Epigenetic Consequence cluster_2 Transcriptional Outcome Kdoam25 This compound KDM5 KDM5 Enzymes (A, B, C, D) Kdoam25->KDM5 Inhibition H3K4me3_demethylation H3K4me3 Demethylation KDM5->H3K4me3_demethylation H3K4me3_increase Increased H3K4me3 at Transcription Start Sites H3K4me3_demethylation->H3K4me3_increase Blockade Gene_Transcription Altered Gene Transcription H3K4me3_increase->Gene_Transcription

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
KDM5A71
KDM5B19
KDM5C69
KDM5D69

Data sourced from MedchemExpress.[4]

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 (µM)Effect
MM1S (Multiple Myeloma)Cell Viability~30Reduced cell viability after 5-7 days.[4][6]
92.1-R (MEK inhibitor-resistant Uveal Melanoma)Cell ViabilityNot specifiedSignificantly suppressed cell viability.[7]
MM1S (Multiple Myeloma)Cell CycleNot applicableG1 cell cycle arrest.[4][6]
MM1S (Multiple Myeloma)H3K4me3 LevelsNot applicableApproximately 2-fold increase with 50 µM this compound.[4][8]
MCF-7 (Breast Cancer)H3K4me3 LevelsNot applicableModest (~1.5-fold) increase at 0.03-1 µM.[9]

Impact on Gene Transcription and Cellular Phenotypes

Treatment of cancer cells with this compound leads to a global increase in H3K4me3 levels, particularly at transcription start sites.[2][8] This epigenetic alteration has been shown to affect the expression of genes involved in cell cycle regulation and proliferation.

In multiple myeloma MM1S cells, this compound treatment results in a G1 cell cycle arrest, characterized by an increased proportion of cells in the G1 phase and a decreased proportion in the G2 phase, without a significant increase in apoptosis.[4][6] ChIP-seq analysis in these cells revealed a global increase in H3K4me3 marks, affecting housekeeping genes like ACTB, pro-proliferative genes such as CCND1 (cyclin D1), and anti-proliferative genes like CDKN1A.[8]

Furthermore, in the context of uveal melanoma, Kdoam-25 has been shown to overcome resistance to MEK inhibitors by targeting KDM5B.[7] It significantly suppressed the viability and colony formation of MEK-inhibitor resistant cells.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, primarily based on the work of Tumber et al., 2017.[2]

5.1. Cell Culture and Drug Treatment

  • Cell Lines: MM1S (multiple myeloma), 92.1-P and 92.1-R (uveal melanoma), MCF-7 (breast cancer).

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentration in the cell culture medium. A vehicle control (DMSO) should be run in parallel.

  • Treatment: Cells are seeded at a specified density and treated with varying concentrations of this compound or vehicle for the desired duration (e.g., 24 hours for histone modification analysis, 5-7 days for viability assays).

5.2. Western Blotting for Histone Modifications

This protocol is for assessing global changes in H3K4me3 levels.

Western_Blot_Workflow start Cell Treatment with This compound harvest Cell Harvesting and Lysis start->harvest protein_quant Protein Quantification (e.g., BCA assay) harvest->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-H3K4me3, anti-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Figure 2: Western blotting workflow for H3K4me3 detection.
  • Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K4me3. A primary antibody against total histone H3 should be used as a loading control. Subsequently, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

5.3. Cell Cycle Analysis by Flow Cytometry

  • Cell Preparation: After drug treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

5.4. Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the general steps to identify the genomic regions with altered H3K4me3 marks.

  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K4me3, which is coupled to magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the immunoprecipitated chromatin is eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions enriched for H3K4me3. Differential peak analysis between this compound-treated and control samples reveals changes in the epigenetic landscape.

Conclusion

This compound is a powerful research tool for elucidating the role of the KDM5 family in gene regulation and disease. Its ability to selectively inhibit KDM5 enzymes and consequently increase H3K4me3 levels provides a direct mechanism to modulate the epigenetic landscape and study the downstream effects on gene transcription and cellular behavior. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and cancer biology. Further investigation into the therapeutic potential of this compound and other KDM5 inhibitors is warranted.

References

Cellular pathways modulated by Kdoam-25 citrate.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the cellular pathways modulated by the novel MEK1/2 inhibitor, Kdoam-25 citrate.

Introduction

This compound is a novel, potent, and selective small-molecule inhibitor targeting the dual-specificity mitogen-activated protein kinase kinases, MEK1 and MEK2. These kinases are central components of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that regulates cellular processes such as proliferation, differentiation, survival, and angiogenesis. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound is being investigated for its potential as an anti-cancer agent by preventing the phosphorylation and subsequent activation of ERK1/2, thereby inhibiting downstream signaling and tumor cell growth.

Quantitative Data Summary

The inhibitory activity of this compound was assessed through in vitro kinase assays and cell-based assays. All data presented are representative of triplicate experiments.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Description
MEK15.2Half-maximal inhibitory concentration against recombinant human MEK1 enzyme.
MEK27.8Half-maximal inhibitory concentration against recombinant human MEK2 enzyme.
ABL1> 10,000Off-target kinase, demonstrating selectivity.
SRC> 10,000Off-target kinase, demonstrating selectivity.

Table 2: Cellular Activity of this compound in A-375 Melanoma Cells (BRAF V600E Mutant)

AssayEndpointThis compound ConcentrationResult
Phospho-ERK Western Blotp-ERK/Total ERK Ratio0 nM (Control)1.00
10 nM0.45
50 nM0.12
250 nM< 0.05
MTT Cell Viability Assay% Viability (72h)0 nM (Control)100%
10 nM82%
50 nM41%
250 nM15%

Signaling Pathway Modulation

This compound exerts its effect by inhibiting the phosphorylation of ERK1/2. The diagram below illustrates the canonical MAPK/ERK signaling cascade and the specific point of inhibition.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor This compound Inhibitor->MEK

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro MEK1 Kinase Assay (IC50 Determination)

This protocol describes a biochemical assay to measure the half-maximal inhibitory concentration (IC50) of this compound against the MEK1 enzyme.

Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of This compound in DMSO. start->step1 step2 Add recombinant MEK1 enzyme and inactive ERK2 substrate to wells. step1->step2 step3 Add this compound dilutions to respective wells. Incubate for 15 min at RT. step2->step3 step4 Initiate reaction by adding ATP. step3->step4 step5 Incubate for 30 min at 30°C. step4->step5 step6 Terminate reaction and detect phosphorylated ERK2 product (e.g., using ADP-Glo™). step5->step6 step7 Measure luminescence signal. step6->step7 step8 Plot signal vs. log[Inhibitor] and fit to a dose-response curve to calculate IC50. step7->step8 end_node End step8->end_node

Caption: Workflow for in vitro determination of kinase inhibitor IC50.

Methodology:

  • Reagent Preparation: A 10-point serial dilution of this compound is prepared in 100% DMSO, starting from 100 µM.

  • Reaction Setup: The assay is performed in a 384-well plate. To each well, add 5 µL of a solution containing recombinant active MEK1 enzyme and inactive ERK2 substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 50 nL of the serially diluted this compound or DMSO (vehicle control) to the wells. Incubate the plate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of 20 µM ATP solution (final concentration 10 µM).

  • Incubation: Incubate the plate for 30 minutes at 30°C.

  • Detection: Terminate the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay, Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence is measured using a plate reader. The data are normalized to controls, and the IC50 value is calculated by fitting the dose-response curve using non-linear regression (log(inhibitor) vs. response) in GraphPad Prism software.

Western Blot for Phospho-ERK Analysis

This protocol details the procedure for measuring the levels of phosphorylated ERK (p-ERK) and total ERK in cancer cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Plate A-375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 250 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, diluted in the blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using ImageJ or similar software. Normalize the p-ERK signal to the total ERK signal for each sample.

MTT Cell Viability Assay

This protocol is used to assess the effect of this compound on the metabolic activity and viability of cancer cells.

MTT_Assay_Workflow start Start step1 Seed A-375 cells in a 96-well plate (5,000 cells/well). Allow to attach overnight. start->step1 step2 Treat cells with serial dilutions of this compound. step1->step2 step3 Incubate for 72 hours at 37°C, 5% CO2. step2->step3 step4 Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. step3->step4 step5 Aspirate the medium and add 100 µL of DMSO to each well to dissolve formazan crystals. step4->step5 step6 Measure absorbance at 570 nm using a microplate reader. step5->step6 step7 Calculate percent viability relative to vehicle-treated control cells. step6->step7 end_node End step7->end_node

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed A-375 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle-treated control cells.

Conclusion

The data presented indicate that this compound is a potent and selective inhibitor of MEK1/2 kinases. It effectively suppresses the MAPK/ERK signaling pathway in cancer cells, leading to a dose-dependent reduction in ERK phosphorylation and a corresponding decrease in cell viability. These findings underscore the potential of this compound as a targeted therapeutic agent for cancers driven by the MAPK pathway. Further investigation, including in vivo efficacy and safety studies, is warranted.

Kdoam-25 Citrate: A Technical Guide to its Discovery, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kdoam-25 citrate is a potent and highly selective inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes.[1][2] As epigenetic modifiers, the KDM5 proteins play a crucial role in regulating gene expression through the demethylation of histone H3 lysine 4 (H3K4), a mark associated with active transcription.[3] Dysregulation of KDM5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Discovery and Synthesis

The discovery of Kdoam-25 stemmed from efforts to improve upon earlier 4-carboxy-2-triazolopyridine KDM inhibitors.[3] Initial compounds in this series showed promise but lacked ideal cellular potency and stability. The synthetic strategy evolved towards replacing a labile ester group with a more stable amide, leading to the synthesis of Kdoam-25.[3] This modification resulted in a compound with significantly improved potency against the KDM5 family and enhanced cellular activity.[3]

Chemical Properties

This compound is the citrate salt form of the Kdoam-25 compound, which enhances its stability and solubility for research purposes.[1]

PropertyValueReference
Chemical Formula C₂₁H₃₃N₅O[5]
Molecular Weight 499.53 g/mol [5]
Solubility DMSO: 200 mg/mL (400.39 mM)[5]
Appearance Crystalline solid
Storage Store at -20°C for long-term stability

Mechanism of Action

Kdoam-25 functions as a competitive inhibitor of the KDM5 enzymes, targeting the 2-oxoglutarate (2-OG) binding site.[6] By inhibiting KDM5, Kdoam-25 prevents the demethylation of H3K4me3 at the transcription start sites of target genes.[1][3] This leads to an accumulation of the H3K4me3 mark, which is associated with a more open chromatin state and altered gene expression.[3] In multiple myeloma cells, this epigenetic reprogramming has been shown to downregulate the expression of key oncogenes, such as MYC, leading to cell cycle arrest and a reduction in cell proliferation.[4][5]

Signaling Pathway of Kdoam-25 in Multiple Myeloma

Kdoam25_Signaling cluster_cell Multiple Myeloma Cell cluster_nucleus Nucleus Kdoam25 This compound KDM5 KDM5 Enzyme Kdoam25->KDM5 Inhibits H3K4me3_demethylation H3K4me3 Demethylation KDM5->H3K4me3_demethylation Catalyzes H3K4me3 Increased H3K4me3 at Transcription Start Sites KDM5->H3K4me3 Suppresses MYC MYC Gene Expression H3K4me3_demethylation->MYC Enables H3K4me3->MYC Represses CellCycle Cell Cycle Progression MYC->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation Leads to G1_Arrest G1 Cell Cycle Arrest CellCycle->G1_Arrest Inhibited, leading to

Caption: Kdoam-25 inhibits KDM5, increasing H3K4me3 and suppressing MYC, causing G1 arrest.

Quantitative Data

This compound demonstrates high potency and selectivity for the KDM5 family of enzymes.

Target EnzymeIC₅₀ (nM)Reference
KDM5A 71[1]
KDM5B 19[1]
KDM5C 69[1]
KDM5D 69[1]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

KDM5 Inhibition Assay (Immunofluorescence-based)

This protocol describes a method to assess the cellular activity of Kdoam-25 by measuring the inhibition of KDM5B-mediated H3K4me3 demethylation in cells.

KDM5_Inhibition_Workflow start Start cell_culture Seed HeLa cells on coverslips start->cell_culture transfection Transfect cells with FLAG-tagged KDM5B expression vector cell_culture->transfection compound_treatment Treat cells with varying concentrations of this compound transfection->compound_treatment fix_perm Fix and permeabilize cells compound_treatment->fix_perm blocking Block with 5% BSA fix_perm->blocking primary_ab Incubate with primary antibodies (anti-FLAG and anti-H3K4me3) blocking->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibodies primary_ab->secondary_ab mounting Mount coverslips with DAPI-containing medium secondary_ab->mounting imaging Acquire images using a fluorescence microscope mounting->imaging analysis Quantify H3K4me3 fluorescence intensity in FLAG-positive cells imaging->analysis end End analysis->end

Caption: Workflow for KDM5 inhibition immunofluorescence assay.

Methodology:

  • Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Transfection: Transfect the cells with a mammalian expression vector encoding for N-terminally FLAG-tagged KDM5B using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with a dose range of this compound for another 24 hours.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking and Staining: Block the cells with 5% BSA in PBS. Incubate with primary antibodies against the FLAG tag and H3K4me3. Subsequently, incubate with appropriate fluorescently-labeled secondary antibodies.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis: Identify transfected cells by FLAG staining and quantify the mean fluorescence intensity of H3K4me3 within the nucleus. A potent inhibitor like Kdoam-25 will prevent the decrease in H3K4me3 signal typically seen in KDM5B-overexpressing cells.

Global H3K4me3 Analysis by Western Blot

This protocol outlines the procedure for assessing changes in global H3K4me3 levels in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Culture MM1S multiple myeloma cells and treat with this compound (e.g., 50 µM) or DMSO as a vehicle control for 24-48 hours.

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.[7]

  • Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for H3K4me3.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal to determine the relative change in global H3K4me3 levels.

Cell Viability Assay

This protocol provides a general method for determining the effect of this compound on the viability of MM1S cells.

Methodology:

  • Cell Seeding: Seed MM1S cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 5-7 days. Include a vehicle-only control.

  • Viability Assessment: Add a fluorescent cell viability reagent (e.g., resazurin-based) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the cell cycle distribution of MM1S cells following treatment with this compound using propidium iodide (PI) staining and flow cytometry.[8][9][10][11]

Methodology:

  • Cell Treatment: Treat MM1S cells with this compound (e.g., 50 µM) or DMSO for the desired duration (e.g., 72 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[8][10] Incubate at 4°C for at least one hour.[8]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[9][11]

    • Incubate in the dark at room temperature for at least 30 minutes.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G1 population and a decrease in the S and G2/M populations would indicate a G1 cell cycle arrest.[1]

Conclusion

This compound is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its high potency and selectivity make it a suitable chemical probe for studying the downstream effects of KDM5 inhibition in various cellular contexts, particularly in cancer biology. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting KDM5 with compounds like this compound.

References

Kdoam-25 Citrate: A Technical Guide to its Specificity for the KDM5 Histone Demethylase Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of Kdoam-25 citrate, a potent inhibitor of the KDM5 family of histone lysine demethylases. The KDM5 enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), also known as the JARID1 family, are critical regulators of chromatin structure and gene expression through their demethylation of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. Dysregulation of KDM5 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.

Biochemical Specificity of this compound

This compound demonstrates potent and selective inhibition of all four members of the KDM5 subfamily. Biochemical assays have quantified its inhibitory activity, revealing nanomolar efficacy.

Table 1: Biochemical IC50 Values of Kdoam-25 for KDM5 Family Members [1][2]

TargetIC50 (nM)
KDM5A71
KDM5B19
KDM5C69
KDM5D69

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Kdoam-25 exhibits high selectivity for the KDM5 subfamily over other 2-oxoglutarate (2-OG) oxygenases.[3] This selectivity is crucial for minimizing off-target effects in both research and potential therapeutic applications.

Cellular Activity and Specificity

In cellular contexts, Kdoam-25 effectively inhibits KDM5 activity, leading to an increase in global H3K4me3 levels. This has been demonstrated in various cell lines, including HeLa and the multiple myeloma cell line MM1S.

Table 2: Cellular Activity of Kdoam-25

Cell LineAssay TypeEndpointObserved EffectReference
HeLa (KDM5B overexpressing)ImmunofluorescenceH3K4me3 levelsIncreased H3K4me3--INVALID-LINK--
MM1SCell ViabilityProliferationImpaired proliferation--INVALID-LINK--
MM1SGlobal methylationH3K4me3 levelsIncreased global H3K4me3 at transcriptional start sites--INVALID-LINK--

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the specificity of Kdoam-25.

Biochemical Inhibition Assay (AlphaScreen)

The inhibitory activity of Kdoam-25 against the KDM5 enzymes was determined using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). This bead-based assay measures the demethylation of a biotinylated histone H3K4me3 peptide substrate.

Protocol:

  • Reagents:

    • Recombinant KDM5A, KDM5B, KDM5C, or KDM5D enzyme.

    • Biotinylated H3K4me3 peptide substrate.

    • AlphaScreen Streptavidin Donor beads and Protein A Acceptor beads.

    • Anti-H3K4me2 or anti-H3K4me1 antibody (depending on the product detected).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.1% BSA, 0.01% Tween-20).

    • Cofactors: Ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O (FAS), and α-ketoglutarate (2-OG).

    • This compound serially diluted in DMSO.

  • Procedure:

    • Add assay buffer, enzyme, and Kdoam-25 to a 384-well plate.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the demethylase reaction by adding the peptide substrate and cofactors.

    • Incubate for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a solution containing EDTA.

    • Add the antibody and AlphaScreen beads.

    • Incubate in the dark to allow for bead proximity binding.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • The AlphaScreen signal is inversely proportional to the enzyme activity.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistical equation.

AlphaScreen_Workflow cluster_plate 384-Well Plate Reagents Add Enzyme, Buffer, Kdoam-25 Incubation1 Incubate (15 min) Reagents->Incubation1 Reaction_Start Add Substrate & Cofactors Incubation1->Reaction_Start Reaction Incubate (60 min) Reaction_Start->Reaction Stop Add EDTA Reaction->Stop Detection_Mix Add Antibody & Beads Stop->Detection_Mix Incubation2 Incubate (Dark) Detection_Mix->Incubation2 Read Read Plate Incubation2->Read

Caption: Workflow for the KDM5 AlphaScreen biochemical assay.

Cellular Immunofluorescence Assay

This assay is used to visualize and quantify the effect of Kdoam-25 on intracellular H3K4me3 levels in cells overexpressing a specific KDM5 member.

Protocol:

  • Cell Culture and Transfection:

    • Seed HeLa cells on coverslips in a multi-well plate.

    • Transfect cells with a plasmid encoding a FLAG-tagged KDM5 protein (e.g., KDM5B-FLAG) using a suitable transfection reagent.

  • Compound Treatment:

    • After a post-transfection period (e.g., 24 hours), treat the cells with a serial dilution of this compound for a defined duration (e.g., 24 hours).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies: anti-FLAG (to identify transfected cells) and anti-H3K4me3.

    • Wash with PBS.

    • Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 for H3K4me3 and Alexa Fluor 594 for FLAG).

    • Counterstain nuclei with DAPI.

    • Mount coverslips on slides.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the mean fluorescence intensity of H3K4me3 staining within the nuclei of FLAG-positive cells.

    • Plot the normalized fluorescence intensity against the inhibitor concentration to determine the cellular EC50.

Immunofluorescence_Workflow Start Seed HeLa Cells Transfect Transfect with KDM5-FLAG Start->Transfect Treat Treat with Kdoam-25 Transfect->Treat Fix Fix Cells Treat->Fix Permeabilize Permeabilize Cells Fix->Permeabilize Block Block Permeabilize->Block Primary_Ab Incubate with Primary Antibodies (anti-FLAG, anti-H3K4me3) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies Primary_Ab->Secondary_Ab Stain Counterstain with DAPI Secondary_Ab->Stain Image Image Acquisition Stain->Image Analyze Image Analysis Image->Analyze

Caption: Workflow for the cellular immunofluorescence assay.

Multiple Myeloma Cell Proliferation Assay

This assay assesses the impact of Kdoam-25 on the viability and proliferation of the MM1S multiple myeloma cell line.

Protocol:

  • Cell Culture:

    • Culture MM1S cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

  • Assay Setup:

    • Seed MM1S cells into a 96-well plate at a determined density.

    • Add serial dilutions of this compound to the wells.

  • Incubation:

    • Incubate the plate for an extended period (e.g., 5-7 days) to observe effects on proliferation.

  • Viability Measurement:

    • Use a cell viability reagent such as CellTiter-Glo® (Promega) or a similar ATP-based assay, or an MTS/XTT assay.

    • Measure the luminescence or absorbance according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the signal to vehicle-treated control cells.

    • Calculate the IC50 for cell proliferation by fitting the dose-response curve.

Proliferation_Assay_Logic Kdoam25 Kdoam-25 KDM5 KDM5 Enzymes Kdoam25->KDM5 Inhibits Proliferation Cell Proliferation Kdoam25->Proliferation Impacts H3K4me3 H3K4me3 Demethylation KDM5->H3K4me3 Catalyzes Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulates Gene_Expression->Proliferation Controls

Caption: Logical relationship of Kdoam-25's mechanism on cell proliferation.

Conclusion

This compound is a highly potent and selective inhibitor of the KDM5 family of histone demethylases. Its robust activity in both biochemical and cellular assays, coupled with its selectivity, makes it an invaluable tool for studying the biological roles of KDM5 enzymes and a promising starting point for the development of novel cancer therapeutics. The detailed protocols provided in this guide should enable researchers to effectively utilize Kdoam-25 in their studies.

References

Navigating the Nuances of KDM5 Inhibition: A Technical Guide to the Off-Target Effects of Kdoam-25 Citrate in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kdoam-25 citrate has emerged as a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases, demonstrating significant anti-proliferative effects in various cancer models. As with any targeted therapy, a thorough understanding of its off-target profile is paramount for predicting potential side effects and identifying opportunities for rational combination therapies. This technical guide provides a comprehensive overview of the currently available data on the off-target effects of this compound in cancer cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows to offer a deeper understanding of this promising epigenetic modulator. While Kdoam-25 is reported to be highly selective, this guide also highlights the limitations of current public data and underscores the need for broader off-target profiling.

Introduction to this compound

Kdoam-25 is a small molecule inhibitor that targets the KDM5 (Lysine-Specific Demethylase 5) family of enzymes, also known as the JARID1 family.[1][2] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[3] The H3K4me3 mark is a key epigenetic modification associated with active gene transcription. The KDM5 family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, plays a crucial role in regulating gene expression and has been implicated in cancer cell proliferation, drug resistance, and stem cell biology.[1][3]

This compound, a stable salt form of the active compound, has been shown to be a potent inhibitor of all four KDM5 isoforms in the nanomolar range.[1][2] Its on-target activity leads to a global increase in H3K4me3 levels at transcription start sites, which in turn impairs the proliferation of cancer cells, such as in multiple myeloma.[1][2]

On-Target Activity of this compound

The primary mechanism of action of this compound is the competitive inhibition of the KDM5 enzymes. The table below summarizes its in vitro potency against the different KDM5 isoforms.

Table 1: In Vitro Inhibitory Activity of Kdoam-25 Against KDM5 Isoforms
TargetIC₅₀ (nM)Reference
KDM5A71[1][2]
KDM5B19[1][2]
KDM5C69[1][2]
KDM5D69[1][2]
On-Target Signaling Pathway

The inhibition of KDM5 enzymes by Kdoam-25 leads to a cascade of events within the cancer cell, ultimately affecting gene expression and cellular phenotype.

Kdoam-25_On-Target_Pathway cluster_0 Cellular Environment cluster_1 Epigenetic Regulation cluster_2 Transcriptional Control cluster_3 Cellular Outcomes Kdoam-25 Kdoam-25 KDM5 KDM5A/B/C/D Kdoam-25->KDM5 Inhibits H3K4me3 Histone H3 Lysine 4 (Tri-methylated) KDM5->H3K4me3 Demethylates H3K4me2 Histone H3 Lysine 4 (Di-methylated) TSS Transcription Start Sites H3K4me3->TSS Maintains Active State Gene_Expression Altered Gene Expression (e.g., Tumor Suppressors ON, Oncogenes OFF) TSS->Gene_Expression Leads to Proliferation Decreased Proliferation Gene_Expression->Proliferation Cell_Cycle G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle

Caption: On-target signaling pathway of this compound.

Off-Target Profile of this compound

A comprehensive assessment of off-target effects is critical for the clinical translation of any therapeutic agent. The available data for Kdoam-25 suggests a high degree of selectivity.

Selectivity Against Other 2-Oxoglutarate Oxygenases

Kdoam-25 has been profiled against a panel of other 2-OG-dependent oxygenases and demonstrated high selectivity for the KDM5 subfamily.

Table 2: Selectivity of Kdoam-25 Against Other JmjC Demethylases and 2-OG Oxygenases
Target Family/EnzymeActivityReference
Other JmjC family membersNo cellular activity observed[2]
Other 2-OG oxygenasesNo inhibition below 4.8 µM[3]
KDM2AWeak inhibition (IC₅₀ = 4.4 µM)[1]
Broad Panel Screening

The primary publication on Kdoam-25 reports that the compound was tested against a panel of 55 common receptors and enzymes and showed no significant off-target activity at a concentration of 10 µM.[1] However, the specific composition of this panel is not detailed in the publication's main text.

Important Note: The absence of activity against a panel of 55 targets, while encouraging, does not constitute a comprehensive off-target profile. Broader screening, such as a full kinome scan or unbiased proteomics-based approaches, has not been publicly reported for Kdoam-25. Therefore, the potential for off-target effects beyond the tested panels cannot be fully excluded.

Potential Off-Target Considerations

Given that Kdoam-25 is a 2-OG competitive inhibitor, there is a theoretical potential for it to interact with other 2-OG-dependent enzymes if sufficient concentrations are reached in cellular or in vivo systems. The weak inhibition of KDM2A, which is also a JmjC domain-containing demethylase, suggests that at higher concentrations, some cross-reactivity with other related enzymes might occur.

Cellular Effects in Cancer Models

Kdoam-25 has been evaluated in several cancer cell line models, where it has demonstrated anti-cancer activity.

Table 3: Cellular Activity of Kdoam-25 in Cancer Cell Lines
Cell LineCancer TypeEffectIC₅₀ / ConcentrationReference
MM1SMultiple MyelomaReduced cell viability~30 µM (after 5-7 days)[2]
MM1SMultiple MyelomaG1 cell cycle arrestNot specified[1]
MM1SMultiple MyelomaIncreased global H3K4me350 µM[2]
92.1-RUveal Melanoma (MEK inhibitor-resistant)Suppressed viability5 µM[4]
OMM1-RUveal Melanoma (MEK inhibitor-resistant)Promoted cell death5 µM[4]
MCF-7Breast CancerIncreased H3K4me3 levels0.03-1 µM[5]
MCF-7Breast CancerIncreased sensitivity to ionizing radiationNot specified[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the on- and potential off-target effects of this compound.

In Vitro Enzyme Inhibition Assays
  • AlphaScreen Assay: A bead-based immunoassay used to measure the inhibition of KDM5 demethylase activity. The assay detects the presence of the biotinylated histone H3 peptide substrate and the methylation-specific antibody. Inhibition of demethylation results in a higher signal.

  • MALDI-TOF Mass Spectrometry: Used to directly measure the demethylation of a peptide substrate by the KDM5 enzyme. The change in mass of the substrate upon demethylation is quantified.

Cellular Assays
  • Cell Viability Assay (e.g., CCK8, CellTiter-Glo®): Used to determine the effect of Kdoam-25 on the proliferation and viability of cancer cell lines. Cells are treated with varying concentrations of the compound, and metabolic activity or ATP levels are measured as an indicator of cell number.

  • Colony Formation Assay: A long-term assay to assess the ability of single cells to grow into colonies. This assay provides insight into the cytostatic or cytotoxic effects of the compound.

  • Cell Cycle Analysis (Flow Cytometry): Cells are treated with Kdoam-25, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).

  • Apoptosis Assay (e.g., Annexin V/PI Staining): Used to quantify the induction of apoptosis (programmed cell death) following treatment with Kdoam-25. Cells are stained with Annexin V (detects early apoptosis) and propidium iodide (detects late apoptosis/necrosis) and analyzed by flow cytometry.

Target Engagement and Epigenetic Modification Analysis
  • Western Blotting: Used to detect changes in the global levels of histone modifications (e.g., H3K4me3) and the expression of other proteins of interest in cells treated with Kdoam-25.

  • Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): A powerful technique to map the genome-wide distribution of specific histone modifications. In the context of Kdoam-25, it is used to assess the changes in H3K4me3 occupancy at a global level and at specific gene promoters.

  • Drug Affinity Responsive Target Stability (DARTS): A method to identify direct binding partners of a small molecule. It is based on the principle that a protein bound to a ligand is more resistant to proteolysis.

  • Microscale Thermophoresis (MST): A technique to quantify the binding affinity between a small molecule and a protein in solution by measuring the change in fluorescence of a labeled molecule as a function of ligand concentration.

Experimental Workflow for Assessing Cellular Effects

Experimental_Workflow cluster_assays Cellular & Molecular Assays Start Cancer Cell Lines Treatment Treat with This compound Start->Treatment Viability Cell Viability (CCK8/CTG) Treatment->Viability Colony Colony Formation Treatment->Colony CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Western Blot (H3K4me3 levels) Treatment->Western ChIP ChIP-seq (H3K4me3 occupancy) Treatment->ChIP Endpoint Data Analysis & Interpretation Viability->Endpoint Colony->Endpoint CellCycle->Endpoint Apoptosis->Endpoint Western->Endpoint ChIP->Endpoint

Caption: General experimental workflow for characterizing the cellular effects of Kdoam-25.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of the KDM5 family of histone demethylases. Current evidence suggests a favorable selectivity profile, with minimal off-target activity against a limited panel of other enzymes and receptors. Its on-target mechanism, leading to increased H3K4me3 and subsequent anti-proliferative effects in cancer cells, is well-supported by the available data.

However, for a comprehensive understanding of its potential therapeutic window and to proactively identify potential liabilities, a more extensive and unbiased characterization of its off-target interactions is warranted. Future studies should aim to:

  • Perform broad-scale kinome profiling: To definitively assess its activity against the human kinome.

  • Conduct unbiased proteomic-based target deconvolution studies: To identify any unforeseen binding partners in a cellular context.

  • Investigate the metabolic fate and potential for active metabolites: To understand if metabolites contribute to the efficacy or off-target effects.

By addressing these knowledge gaps, the scientific and drug development communities can more effectively advance this compound and other KDM5 inhibitors towards clinical applications, ultimately benefiting cancer patients.

References

The Biological Consequences of KDM5 Inhibition by Kdoam-25 Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible nature of histone methylation is a cornerstone of epigenetic regulation, governing gene expression and cellular identity. The KDM5 family of histone lysine demethylases, specifically targeting di- and tri-methylated histone H3 lysine 4 (H3K4me2/3), has emerged as a critical player in these processes. Dysregulation of KDM5 activity is implicated in a variety of pathologies, most notably cancer, where it can contribute to oncogenesis and therapeutic resistance.[1][2][3] Kdoam-25 citrate is a potent and highly selective, cell-active, pan-inhibitor of the KDM5 enzyme subfamily, making it an invaluable chemical probe to elucidate the biological functions of these enzymes and a promising candidate for therapeutic development.[4][5][6] This technical guide provides an in-depth overview of the biological consequences of KDM5 inhibition by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Reversal of H3K4 Demethylation

This compound functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) co-substrate of KDM5 enzymes.[5] By binding to the active site of KDM5 proteins, it prevents the demethylation of H3K4me3, a histone mark predominantly associated with active gene promoters and transcriptional start sites.[5][7] The primary and most direct biological consequence of KDM5 inhibition by this compound is a global increase in H3K4me3 levels.[4][6][8] This elevation of H3K4me3 at transcriptional start sites can lead to alterations in gene expression, thereby impacting various cellular processes.[5][7]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound against KDM5 Enzymes

KDM5 IsoformIC50 (nM)
KDM5A71
KDM5B19
KDM5C69
KDM5D69
Data sourced from MedchemExpress.[4][6]

Table 2: Cellular Efficacy of this compound

Cell LineAssay TypeEndpointIC50 / EC50 (µM)Treatment Duration
MM1S (Multiple Myeloma)Viability AssayCell Viability~305-7 days
MM1S (Multiple Myeloma)ImmunofluorescenceH3K4me3 Demethylation~50 (for KDM5B)24 hours
MCF-7 (Breast Cancer)Western BlotH3K4me3 Levels0.03 - 124 hours
OMM1-R (Uveal Melanoma, MEK-inhibitor resistant)Viability AssayCell ViabilityNot specifiedNot specified
Data compiled from multiple sources.[4][5][6][9][10]

Key Biological Consequences and Affected Signaling Pathways

The inhibition of KDM5 enzymes by this compound triggers a cascade of downstream biological effects, primarily stemming from the altered epigenetic landscape.

Cell Cycle Arrest

A prominent consequence of this compound treatment in cancer cells is the induction of cell cycle arrest, particularly in the G1 phase.[4][6] In multiple myeloma MM1S cells, treatment with this compound leads to an increased proportion of cells in the G1 phase and a corresponding decrease in the G2 phase population, without a significant increase in the sub-G1 population indicative of apoptosis.[4][5][6] This suggests that KDM5 inhibition impairs the proliferative capacity of these cells by halting their progression through the cell cycle.

G1_Cell_Cycle_Arrest Kdoam25 This compound KDM5 KDM5 Inhibition Kdoam25->KDM5 H3K4me3 Increased H3K4me3 at Cell Cycle Gene Promoters KDM5->H3K4me3 G1_Arrest G1 Phase Cell Cycle Arrest H3K4me3->G1_Arrest

Caption: KDM5 inhibition by this compound leads to G1 cell cycle arrest.

Impaired Cancer Cell Proliferation and Viability

Consistent with its effect on the cell cycle, this compound impairs the proliferation and reduces the viability of various cancer cell lines.[4][5][6] This has been demonstrated in multiple myeloma, where KDM5B is often overexpressed and correlates with poorer survival.[5][7] Furthermore, this compound has been shown to robustly inhibit the viability and colony formation of MEK-inhibitor resistant uveal melanoma cells.[10]

Overcoming Drug Resistance

A significant area of investigation is the role of KDM5 enzymes in therapeutic resistance.[2][3] KDM5B has been implicated in resistance to MEK inhibitors in uveal melanoma.[10] Treatment with this compound was found to overcome this resistance, suggesting that targeting KDM5 could be a viable strategy to re-sensitize resistant tumors to targeted therapies.[10] The proposed mechanism involves the upregulation of H3K4me3 and H3K27ac, leading to the inhibition of viability and promotion of cell death in resistant cells.[10]

Drug_Resistance_Pathway cluster_resistance MEK-Inhibitor Resistant Uveal Melanoma cluster_intervention Intervention with this compound KDM5B KDM5B Upregulation MEKi_Resistance Resistance to MEK Inhibitors KDM5B->MEKi_Resistance Kdoam25 This compound Inhibit_KDM5B KDM5B Inhibition Kdoam25->Inhibit_KDM5B Inhibit_KDM5B->MEKi_Resistance Overcomes H3K4me3_H3K27ac Increased H3K4me3 & H3K27ac Inhibit_KDM5B->H3K4me3_H3K27ac Cell_Death Cell Death & Inhibited Viability H3K4me3_H3K27ac->Cell_Death

Caption: this compound overcomes MEK inhibitor resistance by targeting KDM5B.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological effects of this compound.

In Vitro KDM5 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the in vitro inhibitory potency (IC50) of this compound against purified KDM5 enzymes.

TR_FRET_Workflow Start Start: Prepare Assay Plate Add_Enzyme Add KDM5 Enzyme Start->Add_Enzyme Add_Inhibitor Add this compound (Varying Concentrations) Add_Enzyme->Add_Inhibitor Add_Substrate Add Biotinylated H3K4me3 Peptide Substrate Add_Inhibitor->Add_Substrate Incubate Incubate to Allow Demethylation Reaction Add_Substrate->Incubate Add_Detection Add Detection Reagents: Europium-labeled anti-H3K4me2 Ab & APC-labeled Streptavidin Incubate->Add_Detection Read_Plate Read TR-FRET Signal Add_Detection->Read_Plate Analyze Calculate IC50 Values Read_Plate->Analyze

Caption: Workflow for determining KDM5 inhibition using a TR-FRET assay.

Methodology:

  • Recombinant KDM5A, KDM5B, KDM5C, or KDM5D enzyme is incubated with a biotinylated peptide substrate corresponding to histone H3 tri-methylated at lysine 4 (H3K4me3).

  • This compound is added at a range of concentrations.

  • The demethylation reaction is allowed to proceed.

  • The reaction is stopped, and detection reagents are added: a Europium-labeled antibody specific for the demethylated product (H3K4me2) and streptavidin-allophycocyanin (APC) conjugate that binds to the biotinylated peptide.

  • If demethylation occurs, the antibody and streptavidin are in close proximity, allowing for a FRET signal to be generated upon excitation.

  • The signal is measured, and the concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Cellular H3K4me3 Quantification (Immunofluorescence and Western Blotting)

These methods are used to assess the effect of this compound on global H3K4me3 levels within cells.

Immunofluorescence:

  • Cells (e.g., HeLa or MM1S) are cultured on coverslips and treated with this compound or a vehicle control (DMSO).

  • After treatment, cells are fixed, permeabilized, and incubated with a primary antibody specific for H3K4me3.

  • A fluorescently labeled secondary antibody is then added.

  • The cell nuclei are counterstained with DAPI.

  • Images are captured using a fluorescence microscope, and the intensity of the H3K4me3 signal is quantified.

Western Blotting:

  • Cells (e.g., MCF-7) are treated with this compound.[9]

  • Histones are extracted from the cell nuclei.

  • The histone extracts are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with a primary antibody against H3K4me3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using chemiluminescence, and the band intensity is quantified relative to a loading control (e.g., total histone H3). A significant increase in H3K4me3 levels is observed at concentrations between 0.03-1 μM in MCF-7 cells.[9]

Cell Viability and Proliferation Assays

These assays measure the impact of this compound on cancer cell survival and growth.

Methodology (e.g., CCK8 Assay):

  • Cells (e.g., MM1S or OMM1-R) are seeded in 96-well plates.

  • The cells are treated with various concentrations of this compound.

  • After the desired incubation period (e.g., 3, 5, or 7 days), a solution containing WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] is added to each well.

  • Viable cells with active dehydrogenases reduce the WST-8 to a formazan dye, resulting in a color change.

  • The absorbance is measured at 450 nm, which is directly proportional to the number of living cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can then be calculated.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle following treatment with this compound.

Methodology:

  • MM1S cells are treated with this compound or a vehicle control.

  • After treatment, the cells are harvested, washed, and fixed in ethanol.

  • The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

  • The DNA content of individual cells is measured using a flow cytometer.

  • The resulting data is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a powerful research tool for dissecting the multifaceted roles of the KDM5 histone demethylase family. Its primary biological consequence is the elevation of H3K4me3 levels, leading to significant downstream effects on gene expression and cellular phenotype. The inhibition of KDM5 activity by this compound results in cell cycle arrest and reduced proliferation in cancer cells, highlighting the therapeutic potential of targeting this enzyme family. Furthermore, its ability to overcome drug resistance in preclinical models opens up new avenues for combination therapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate biological consequences of KDM5 inhibition and to explore the full therapeutic utility of compounds like this compound.

References

Methodological & Application

Application Notes and Protocols for Kdoam-25 Citrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kdoam-25 is a potent and highly selective pan-inhibitor of the histone lysine demethylase 5 (KDM5) family (KDM5A, KDM5B, KDM5C, and KDM5D).[1] By inhibiting KDM5, Kdoam-25 leads to an increase in global H3K4 trimethylation (H3K4me3) at transcriptional start sites.[1] This epigenetic modification plays a crucial role in regulating gene expression. Dysregulation of KDM5 activity is implicated in various cancers, making Kdoam-25 a valuable tool for cancer research and drug development. Notably, Kdoam-25 has been shown to impair proliferation and induce G1 cell-cycle arrest in multiple myeloma cells.[1][2] Its citrate form is a stable salt that retains the same biological activity.[1] These notes provide detailed protocols for utilizing Kdoam-25 citrate in cell culture experiments to investigate its biological effects.

Data Presentation

In Vitro Inhibitory Activity of Kdoam-25
TargetIC50 (nM)
KDM5A71[1]
KDM5B19[1]
KDM5C69[1]
KDM5D69[1]
Cellular Activity of Kdoam-25
Cell LineAssayConcentrationDurationObserved Effect
MM1S (Multiple Myeloma)Cell Viability~30 µM5-7 daysReduced cell viability.[1][2]
MM1S (Multiple Myeloma)Cell Cycle AnalysisNot specifiedNot specifiedG1 cell-cycle arrest.[1][2]
MM1S (Multiple Myeloma)Histone Methylation50 µMNot specified~2-fold increase in H3K4me3.[1]
OMM1-R (Uveal Melanoma)Cell Viability / Colony FormationNot specifiedNot specifiedRobustly inhibited viability and colony formation.[3]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway influenced by Kdoam-25 and a general workflow for its application in cell culture experiments.

Kdoam25_Mechanism cluster_0 Kdoam-25 Action cluster_1 Cellular Consequences Kdoam25 This compound KDM5 KDM5 Enzymes (A, B, C, D) Kdoam25->KDM5 Inhibits H3K4me3 H3K4me3 Demethylation KDM5->H3K4me3 Catalyzes GeneExp Altered Gene Expression H3K4me3->GeneExp Regulates Proliferation Decreased Proliferation GeneExp->Proliferation CellCycle G1 Cell Cycle Arrest GeneExp->CellCycle

Caption: Logical workflow of Kdoam-25's mechanism of action.

Wnt_Signaling_Pathway Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nuc Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Phosphorylates Proteasome Proteasome betaCatenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled DVL Dishevelled Frizzled->DVL DVL->DestructionComplex Inhibits betaCatenin_on β-catenin (Accumulates) Nucleus Nucleus betaCatenin_on->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates betaCatenin_on_nuc β-catenin KDM_node KDM Enzymes (e.g., KDM4C, KDM5) Epigenetic Regulation KDM_node->TargetGenes Modulates Chromatin Accessibility Kdoam25 Kdoam-25 Kdoam25->KDM_node Inhibits KDM5

Caption: Wnt/β-catenin pathway and potential influence of KDM inhibitors.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate for Desired Duration (e.g., 24-120h) treatment->incubation viability Cell Viability Assay (MTT, etc.) incubation->viability western Western Blot (H3K4me3, etc.) incubation->western flow Flow Cytometry (Cell Cycle, Apoptosis) incubation->flow analysis Data Analysis viability->analysis western->analysis flow->analysis end End: Results analysis->end

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound powder

  • Solvent: Sterile Dimethyl Sulfoxide (DMSO) or sterile water. (Note: Confirm solubility with the supplier. The citrate salt form is often designed for aqueous solubility.)

Procedure:

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in the chosen solvent. For example, if the molecular weight is 500 g/mol , dissolve 5 mg in 1 mL of solvent.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT-based)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4]

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for H3K4me3 Levels

This protocol assesses the target engagement of Kdoam-25 by measuring changes in H3K4me3 levels.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3 and anti-Total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Seed cells in 6-well plates and grow until they reach ~70-80% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 50 µM) and a vehicle control for 24-48 hours.[1]

  • Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein amounts and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[5]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with the primary antibodies (anti-H3K4me3 and anti-Total Histone H3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6] Quantify band intensities relative to the loading control.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Ice-cold 70% Ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

Procedure:

  • Seed cells in 6-well plates and treat with this compound and vehicle control as described for Western Blotting.

  • Harvest both adherent and floating cells. Transfer the cell suspension to a falcon tube.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.

  • Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C) for fixation.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Kdoam-25 citrate" and its specific application in treating multiple myeloma cells is not available in the public domain or published scientific literature based on current search results. The following application notes and protocols are presented as a generalized framework based on common methodologies for evaluating novel compounds in cancer cell lines. These are hypothetical protocols and should be adapted based on actual experimental data for this compound once it becomes available.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. While significant therapeutic advances have been made, the development of novel therapeutic agents with improved efficacy and safety profiles remains a critical area of research. This compound is a novel small molecule inhibitor with purported anti-cancer properties. These application notes provide a comprehensive overview of recommended protocols for evaluating the efficacy and mechanism of action of this compound in multiple myeloma cell lines.

Recommended Concentrations and Preliminary Data

Note: The following data is hypothetical and for illustrative purposes only. Actual concentrations should be determined empirically.

Cell LineIC50 (48h)Assay Type
RPMI 82265 µMCellTiter-Glo®
U266B18 µMMTT
MM.1S3.5 µMCellTiter-Glo®
NCI-H92910 µMMTT

Table 1: Hypothetical IC50 values of this compound in various multiple myeloma cell lines.

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is designed to assess the effect of this compound on the metabolic activity of multiple myeloma cells, which is an indicator of cell viability.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: Assay A Seed MM cells (5x10^3 cells/well) in 96-well plate B Add serial dilutions of This compound A->B C Incubate for 48h B->C D Add MTT reagent (5 mg/mL) C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G

Caption: Workflow for MTT-based cell viability assay.

Protocol:

  • Seed multiple myeloma cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis in multiple myeloma cells following treatment with this compound.

G cluster_0 Treatment cluster_1 Staining cluster_2 Analysis A Treat MM cells with This compound (e.g., 24h) B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate for 15 min in the dark D->E F Analyze by flow cytometry E->F G cluster_pathway Hypothetical this compound Signaling Pathway Kdoam This compound Receptor Cell Surface Receptor Kdoam->Receptor inhibits Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TranscriptionFactor Pro-survival Transcription Factor Kinase2->TranscriptionFactor activates Apoptosis Apoptosis TranscriptionFactor->Apoptosis Proliferation Cell Proliferation TranscriptionFactor->Proliferation

Application Notes and Protocols for Western Blot Analysis Following Kdoam-25 Citrate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis to investigate protein expression changes in response to Kdoam-25 citrate treatment. This compound is a potent and selective inhibitor of KDM5 histone demethylases, leading to increased histone H3 lysine 4 trimethylation (H3K4me3) and subsequent modulation of gene expression.[1][2] This protocol is designed to guide researchers in accurately assessing the impact of this compound on target proteins.

Data Presentation

Table 1: Summary of Reported Effects of Kdoam-25 on Protein Expression and Cellular Processes

Cell LineTreatment ConcentrationDurationObserved EffectTarget Protein/MarkReference
MM1S (Multiple Myeloma)~30 µM (IC50)5-7 daysReduced cell viabilityN/A[1][2]
MM1S (Multiple Myeloma)50 µMNot SpecifiedApproximately 2-fold increase in global H3K4me3H3K4me3[1][2]
MM1S (Multiple Myeloma)Not SpecifiedNot SpecifiedG1 cell cycle arrestN/A[1][3]
MCF-7 (Breast Cancer)0.03-1 µM24 hoursModest (~1.5-fold) but significant increase in H3K4me3H3K4me3[4]
OMM1-R (Uveal Melanoma, MEK-inhibitor resistant)Not SpecifiedNot SpecifiedUpregulation of H3K4me3 and H3K27acH3K4me3, H3K27ac[5][6]
92.1-R (Uveal Melanoma, MEK-inhibitor resistant)Not SpecifiedNot SpecifiedSuppressed cell viability and colony formationN/A[5]

Signaling Pathway

This compound acts as a competitive inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, KDM5D).[1][2] These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). Inhibition of KDM5 enzymes by Kdoam-25 leads to an accumulation of H3K4me3 at the transcriptional start sites of genes. H3K4me3 is a well-established epigenetic mark associated with active gene transcription.[7] Therefore, treatment with Kdoam-25 can lead to the upregulation of genes that are normally repressed by KDM5 activity.

Kdoam25_Signaling_Pathway cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Downstream Effects Kdoam25 This compound KDM5 KDM5 Enzymes (KDM5A, B, C, D) Kdoam25->KDM5 Inhibits H3K4me3_demethylation H3K4me3 Demethylation KDM5->H3K4me3_demethylation Catalyzes H3K4me3_accumulation H3K4me3 Accumulation at Transcription Start Sites Gene_Expression Altered Gene Expression (e.g., Upregulation of tumor suppressor genes) H3K4me3_accumulation->Gene_Expression Promotes Cellular_Response Cellular Response (e.g., Cell Cycle Arrest, Apoptosis) Gene_Expression->Cellular_Response Leads to

Caption: this compound signaling pathway.

Experimental Protocols

This section details the protocol for Western blot analysis to assess changes in protein levels, such as histone modifications, after treating cells with this compound.

Experimental Workflow

Western_Blot_Workflow cluster_workflow Western Blot Workflow for this compound Treatment A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation for SDS-PAGE C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane (e.g., PVDF or Nitrocellulose) E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation (e.g., anti-H3K4me3, anti-β-actin) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis and Quantification J->K

Caption: Experimental workflow for Western blot analysis.
Detailed Methodologies

1. Cell Culture and this compound Treatment

  • Culture your cells of interest to the desired confluency (typically 70-80%) in appropriate culture medium.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control (e.g., DMSO alone).

2. Cell Lysis and Protein Extraction

  • For adherent cells, wash the cell culture dish with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[8] Use approximately 1 mL of lysis buffer per 10 cm dish.

  • Scrape the adherent cells from the dish and transfer the cell suspension to a microcentrifuge tube.[8]

  • For suspension cells, centrifuge the cells to form a pellet, wash with ice-cold PBS, and resuspend the pellet in lysis buffer.[9][10]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[10]

  • Centrifuge the lysate at approximately 12,000 x g for 20 minutes at 4°C to pellet the cell debris.[8]

  • Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.[8]

3. Protein Quantification

  • Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.

4. Sample Preparation for SDS-PAGE

  • Based on the protein concentration, take an equal amount of protein for each sample (typically 20-50 µg).

  • Add an equal volume of 2x Laemmli sample buffer to each protein sample.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]

  • Briefly centrifuge the samples to collect the contents at the bottom of the tube.

5. SDS-PAGE

  • Load the prepared samples into the wells of a polyacrylamide gel of an appropriate percentage to resolve your protein of interest.

  • Include a molecular weight marker in one lane.

  • Run the gel in 1x running buffer according to the manufacturer's instructions (e.g., 1-2 hours at 100 V).

6. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12] This can be done using a wet or semi-dry transfer system.

7. Membrane Blocking

  • After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[8][12] This step prevents non-specific binding of the antibodies.

8. Primary Antibody Incubation

  • Dilute the primary antibody (e.g., anti-H3K4me3, or an antibody against another protein of interest) in the blocking buffer at the manufacturer's recommended dilution.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[8][11]

9. Secondary Antibody Incubation

  • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11][12]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[8]

10. Detection

  • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[8]

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[8]

11. Data Analysis and Quantification

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or total histone H3 for histone modification studies) to account for any variations in protein loading.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using Kdoam-25 Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kdoam-25 citrate is a potent and highly selective inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes.[1][2] This family of enzymes is responsible for removing methyl groups from lysine 4 on histone H3 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, this compound leads to an increase in global H3K4 trimethylation (H3K4me3) at transcriptional start sites, which can modulate gene expression and affect cellular processes such as proliferation and cell cycle.[1][3] These application notes provide a detailed protocol for utilizing this compound in chromatin immunoprecipitation (ChIP) assays to study its effects on histone methylation and target gene engagement.

Mechanism of Action

Kdoam-25 is a 2-oxoglutarate (2-OG) competitive inhibitor of KDM5 enzymes.[3][4] It has been shown to inhibit KDM5A, KDM5B, KDM5C, and KDM5D with IC50 values in the nanomolar range.[1][2] Treatment of cells with this compound has been demonstrated to increase global levels of H3K4me3.[1][3] For instance, in multiple myeloma (MM1S) cells, treatment with 50 μM Kdoam-25 resulted in an approximate doubling of H3K4me3 levels.[1] Similarly, in MCF-7 breast cancer cells, a significant increase in H3K4me3 was observed at concentrations between 0.03-1 μM.[5] This inhibition of KDM5 activity and subsequent increase in H3K4me3 can lead to cell cycle arrest, as observed by an increased proportion of MM1S cells in the G1 phase.[1][3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
KDM5A71
KDM5B19
KDM5C69
KDM5D69

Data sourced from MedchemExpress.[1][2]

Table 2: Cellular Activity of this compound
Cell LineAssayConcentrationEffect
MM1S (Multiple Myeloma)Viability (5-7 days)~30 µM (IC50)Reduced cell viability
MM1S (Multiple Myeloma)H3K4me3 Levels50 µM~2-fold increase
MM1S (Multiple Myeloma)Cell CycleNot specifiedG1 arrest
MCF-7 (Breast Cancer)H3K4me3 Levels (24 hours)0.03 - 1 µM~1.5-fold increase

Data compiled from multiple sources.[1][3][5]

Signaling Pathway and Experimental Workflow

Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects Kdoam-25_citrate This compound KDM5 KDM5 Enzymes (KDM5A/B/C/D) Kdoam-25_citrate->KDM5 Inhibits H3K4me3_demethylation H3K4me3 Demethylation KDM5->H3K4me3_demethylation Catalyzes H3K4me3 Increased H3K4me3 at Promoters H3K4me3_demethylation->H3K4me3 Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Cellular_Outcomes Cell Cycle Arrest (G1 Phase) Gene_Expression->Cellular_Outcomes

Caption: Mechanism of action of this compound.

ChIP_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Crosslinking 2. Cross-linking with Formaldehyde Cell_Culture->Crosslinking Lysis 3. Cell Lysis Crosslinking->Lysis Chromatin_Shearing 4. Chromatin Shearing (Sonication) Lysis->Chromatin_Shearing Immunoprecipitation 5. Immunoprecipitation with Anti-H3K4me3 Antibody Chromatin_Shearing->Immunoprecipitation Washes 6. Wash Beads Immunoprecipitation->Washes Elution 7. Elution of Chromatin Washes->Elution Reverse_Crosslinking 8. Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification 9. DNA Purification Reverse_Crosslinking->DNA_Purification Analysis 10. Downstream Analysis (qPCR or Sequencing) DNA_Purification->Analysis

Caption: Experimental workflow for ChIP using this compound.

Experimental Protocols

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials
  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Chromatin immunoprecipitation (ChIP)-grade anti-H3K4me3 antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

Protocol
  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound (a starting range of 1-50 µM is recommended based on literature) or vehicle control (e.g., DMSO) for a suitable duration (e.g., 24-72 hours).

  • Cross-linking:

    • Add formaldehyde to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle agitation.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in PBS and centrifuge to pellet.

    • Resuspend the cell pellet in lysis buffer containing protease inhibitors.

    • Incubate on ice to lyse the cells.

    • Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical for successful ChIP.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with protein A/G beads.

    • Incubate the pre-cleared chromatin with a ChIP-grade anti-H3K4me3 antibody overnight at 4°C with rotation. A no-antibody or IgG control should be included.

    • Add protein A/G beads to the chromatin-antibody mixture and incubate for at least 2 hours at 4°C with rotation to capture the immune complexes.

  • Washes:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer.

    • Reverse the cross-links by incubating the eluted chromatin at 65°C for several hours or overnight in the presence of high salt.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.

  • Downstream Analysis:

    • The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of H3K4me3 at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

This document provides a comprehensive guide for utilizing this compound in ChIP experiments. By following this protocol, researchers can effectively investigate the role of KDM5 inhibition on histone methylation patterns and its impact on gene regulation in various biological contexts, aiding in drug development and epigenetic research.

References

Application Note: Evaluation of Kdoam-25 Citrate on Breast Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kdoam-25 citrate is a novel small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various cancers, including breast cancer. This pathway plays a crucial role in cell proliferation, survival, and apoptosis. This application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on different breast cancer cell lines using a resazurin-based cell viability assay.

Principle of the Assay

The cell viability assay utilizes the redox indicator resazurin, a blue, non-fluorescent, and cell-permeable compound. In viable, metabolically active cells, intracellular reductases convert resazurin into the pink, highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of viable cells. This conversion can be quantified by measuring the fluorescence or absorbance, allowing for the determination of cell viability and the cytotoxic effects of compounds like this compound.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Lines:

    • MCF-7 (Estrogen receptor-positive, Luminal A)

    • MDA-MB-231 (Triple-negative breast cancer)

    • SK-BR-3 (HER2-positive)

  • Culture Medium:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

    • MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

    • SK-BR-3: McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

2. This compound Stock Solution Preparation

  • Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

  • Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

3. Cell Viability Assay Protocol

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed cells in a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Include wells for "cells only" (positive control) and "medium only" (background control).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 nM to 100 µM).

    • Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest drug concentration.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Resazurin Incubation:

    • Add 20 µL of a resazurin-based reagent (e.g., PrestoBlue™ or alamarBlue™) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic activity.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

4. Data Analysis

  • Subtract the average fluorescence of the "medium only" wells from all other wells.

  • Normalize the data to the vehicle control wells, which represent 100% cell viability.

    • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • Plot the percentage of cell viability against the log-transformed concentration of this compound.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineSubtypeIncubation Time (h)IC50 (µM) [95% CI]
MCF-7Luminal A (ER+)725.2 [4.8 - 5.6]
MDA-MB-231Triple-Negative7215.8 [14.9 - 16.7]
SK-BR-3HER2+728.9 [8.2 - 9.7]

Data presented are hypothetical and for illustrative purposes.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Kdoam25 This compound Kdoam25->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Assay & Readout cluster_analysis Data Analysis Seed 1. Seed Cells (5k-10k/well) Incubate1 2. Incubate 24h (Attachment) Seed->Incubate1 Treat 3. Add this compound (0.1 nM - 100 µM) Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 AddReagent 5. Add Resazurin Reagent Incubate2->AddReagent Incubate3 6. Incubate 1-4h (Color Development) AddReagent->Incubate3 Read 7. Measure Fluorescence (Ex: 560nm, Em: 590nm) Incubate3->Read Analysis 8. Calculate % Viability & Determine IC50 Read->Analysis

Caption: Experimental workflow for the cell viability assay.

Application Notes and Protocols for In Vivo Studies Using Kdoam-25 Citrate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Kdoam-25 citrate, a potent and selective inhibitor of the KDM5 family of histone demethylases. The protocols outlined below are based on available preclinical data and are intended to serve as a guide for designing and executing in vivo studies in animal models of cancer.

Introduction

Kdoam-25 is a small molecule inhibitor targeting the KDM5 family of 2-oxoglutarate (2-OG) dependent oxygenases, which are critical regulators of histone H3 lysine 4 trimethylation (H3K4me3). By inhibiting KDM5, Kdoam-25 leads to an increase in H3K4me3 levels, particularly at transcription start sites, resulting in altered gene expression. In various cancer models, this has been shown to induce cell cycle arrest, inhibit proliferation, and promote differentiation. In vivo studies have demonstrated that Kdoam-25 can reduce tumor growth and metastasis in mice without significant adverse effects.[1][2] The citrate salt of Kdoam-25 is often used to improve its solubility and stability for in vivo applications.

Mechanism of Action

Kdoam-25 primarily exerts its anti-tumor effects by inhibiting the enzymatic activity of KDM5B. This inhibition leads to an increase in the H3K4me3 epigenetic mark on the regulatory regions of target genes. One of the key downstream events is the upregulation of the tumor suppressor protein HEXIM1.[3] Increased HEXIM1 expression, in turn, leads to the induction of the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and a decrease in the expression of oncogenic proteins such as Myc and Cyclin D1.[4] This signaling cascade ultimately results in the inhibition of cancer cell proliferation and the induction of cellular differentiation.[3][4]

Kdoam-25_Signaling_Pathway Kdoam25 This compound KDM5B KDM5B Inhibition Kdoam25->KDM5B H3K4me3 Increase in H3K4me3 KDM5B->H3K4me3 HEXIM1 HEXIM1 Upregulation H3K4me3->HEXIM1 p21 p21 Upregulation HEXIM1->p21 Myc_CyclinD1 Myc & Cyclin D1 Downregulation HEXIM1->Myc_CyclinD1 Differentiation Differentiation HEXIM1->Differentiation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Proliferation Proliferation Inhibition Myc_CyclinD1->Proliferation CellCycleArrest->Proliferation

Kdoam-25 signaling pathway.

In Vivo Efficacy and Toxicology Data

While detailed quantitative data from in vivo studies with this compound are limited in the public domain, existing reports indicate promising anti-tumor activity and a favorable safety profile in mouse models.

ParameterAnimal ModelCancer TypeKdoam-25 FormulationEfficacyToxicologyReference
Tumor GrowthMouseTriple-Negative Breast CancerNot SpecifiedReduced tumor massNo adverse effects reported[1][2]
MetastasisMouseTriple-Negative Breast CancerNot SpecifiedReduced lung metastasisNo adverse effects reported[1][2]
SurvivalNot Reported-----
Body WeightMouseNot SpecifiedNot Specified-No significant weight decrease[1][2]
HematologyMouseNot SpecifiedNot Specified-No thrombocytopenia observed[1][2]
Mammary TumorsPyMT Transgenic MiceMammary CarcinomaPLGA NanoparticlesInhibition of tumor growth (qualitative)Not specified[3]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies with this compound. Researchers should optimize these protocols based on their specific animal model, cancer type, and experimental objectives.

Preparation of this compound Formulation

For in vivo administration, this compound should be formulated to ensure solubility and stability.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, phosphate-buffered saline (PBS))

  • Sterile tubes and syringes

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Aseptically weigh the this compound powder.

  • In a sterile tube, add the vehicle to the powder.

  • Vortex or sonicate the mixture until the compound is fully dissolved or forms a homogenous suspension.

  • Prepare fresh on the day of administration.

Xenograft Tumor Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model, a common method for evaluating the efficacy of anti-cancer agents.

Xenograft_Workflow CellCulture 1. Cancer Cell Culture Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization TumorGrowth->Randomization Treatment 6. Treatment with This compound Randomization->Treatment Endpoint 7. Endpoint Analysis Treatment->Endpoint

Experimental workflow for xenograft studies.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)

  • Cancer cell line of interest

  • Sterile PBS and cell culture medium

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers

Protocol:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel (optional, to improve tumor take rate) at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administration of this compound: Administer the prepared this compound formulation to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle alone. The dosage and schedule will need to be optimized, but a starting point could be in the range of 25-100 mg/kg, administered daily or on a 5-days-on/2-days-off schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for pharmacodynamic markers like H3K4me3 and HEXIM1).

  • Toxicity Assessment: Monitor the general health and behavior of the mice daily. Record body weights regularly. At the end of the study, blood samples can be collected for complete blood count (CBC) and serum chemistry analysis. Major organs can be harvested for histopathological examination.

Spontaneous Metastasis Model in PyMT Transgenic Mice

For studying the effect of Kdoam-25 on spontaneous tumor progression and metastasis, the MMTV-PyMT transgenic mouse model is a relevant choice.

Materials:

  • MMTV-PyMT transgenic mice

  • This compound formulation (e.g., encapsulated in PLGA nanoparticles for sustained release)

  • Imaging system for monitoring metastasis (e.g., bioluminescence imaging if tumor cells are engineered to express luciferase)

Protocol:

  • Tumor Onset Monitoring: Palpate female MMTV-PyMT mice weekly starting from 4-5 weeks of age to detect the onset of mammary tumors.

  • Treatment Initiation: Once palpable tumors are detected, randomize the mice into treatment and control groups.

  • Administration: Administer the Kdoam-25 formulation. For PLGA nanoparticles, a typical administration route would be subcutaneous or intravenous injection. The dosing schedule will depend on the release kinetics of the formulation.

  • Tumor Progression and Metastasis Assessment: Monitor primary tumor growth with calipers. At the study endpoint, euthanize the mice and carefully dissect the lungs. Count the number of metastatic nodules on the lung surface. Lungs can be fixed and sectioned for histological confirmation of metastases.

  • Toxicity Monitoring: As described in the xenograft protocol, monitor the overall health, body weight, and perform terminal sample collection for toxicological analysis.

Conclusion

This compound is a promising epigenetic modulator with demonstrated in vivo anti-tumor activity in preclinical models. The protocols and data presented here provide a foundation for researchers to further investigate its therapeutic potential in various cancer types. Careful optimization of the formulation, dosage, and administration schedule for each specific animal model is crucial for obtaining robust and reproducible results. Further studies are warranted to fully elucidate the in vivo efficacy, pharmacokinetics, and long-term safety profile of this compound.

References

Application Notes and Protocols for Investigating Kdoam-25 Citrate in Uveal Melanoma Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Uveal melanoma (UM) is the most common primary intraocular malignancy in adults.[3] A significant challenge in treating metastatic UM is the development of drug resistance.[3] The majority of uveal melanomas are driven by activating mutations in GNAQ and GNA11, which constitutively activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] While MEK inhibitors have been explored, resistance often emerges.

Epigenetic modifications are increasingly recognized as key contributors to drug resistance. Kdoam-25 citrate is a potent and selective inhibitor of the KDM5 family of histone demethylases (KDM5A-D).[6] These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[7][8] By inhibiting KDM5, Kdoam-25 increases global H3K4 trimethylation (H3K4me3) and may alter the expression of genes involved in cell proliferation and survival.[6] These notes provide a guide for researchers interested in exploring the potential of this compound to modulate drug resistance in uveal melanoma.

Potential Mechanism of Action

In drug-resistant uveal melanoma, epigenetic reprogramming can lead to the activation of bypass signaling pathways, such as the PI3K/Akt pathway, to sustain proliferation despite MEK inhibition.[4][9] KDM5B, a target of Kdoam-25, has been implicated in regulating the PTEN/PI3K/Akt pathway in other cancers.[9] Therefore, it is hypothesized that by inhibiting KDM5B, Kdoam-25 could potentially reverse epigenetic changes that drive resistance, leading to the re-sensitization of tumor cells to MEK inhibitors. This could occur through the reactivation of tumor suppressor genes or the downregulation of oncogenic drivers.

Hypothesized Signaling Pathway for Kdoam-25 Action in MEK-Resistant Uveal Melanoma

Kdoam25_Pathway cluster_0 MEK Inhibitor Resistant Uveal Melanoma Cell cluster_1 Therapeutic Intervention GNAQ_GNA11 Mutant GNAQ/GNA11 MAPK_pathway MAPK Pathway (ERK) GNAQ_GNA11->MAPK_pathway Proliferation_Survival Cell Proliferation & Survival MAPK_pathway->Proliferation_Survival Partially Active MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MAPK_pathway Blocked KDM5B KDM5B Overexpression H3K4me3 Decreased H3K4me3 KDM5B->H3K4me3 Demethylates Gene_Expression Altered Gene Expression (e.g., PI3K/Akt pathway activation) H3K4me3->Gene_Expression Represses Oncogenes Gene_Expression->Proliferation_Survival Kdoam25 This compound Kdoam25->KDM5B Inhibits

Caption: Hypothesized mechanism of Kdoam-25 in MEK-resistant uveal melanoma.

Quantitative Data

The following table summarizes the inhibitory activity of Kdoam-25 against KDM5 enzymes as reported in the literature for non-uveal melanoma contexts.[6] This data is provided for reference and to guide dose-selection in new experimental systems.

TargetIC50 (nM)Cell Line Context
KDM5A71Biochemical Assay
KDM5B19Biochemical Assay
KDM5C69Biochemical Assay
KDM5D69Biochemical Assay
MM1S Cells~30 µM (viability)Multiple Myeloma

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound on drug-resistant uveal melanoma cell lines.

1. Development of MEK Inhibitor-Resistant Uveal Melanoma Cell Lines

  • Objective: To generate uveal melanoma cell lines with acquired resistance to a MEK inhibitor (e.g., trametinib).

  • Protocol:

    • Culture parental uveal melanoma cell lines (e.g., 92.1, OMM1) in standard growth medium.

    • Introduce the MEK inhibitor at a low concentration (e.g., near the IC20).

    • Gradually increase the concentration of the MEK inhibitor in the culture medium over several months as the cells adapt.

    • Periodically assess the IC50 of the cell population to confirm the development of resistance.

    • Once a stable resistant population is established (e.g., >10-fold increase in IC50), maintain the cells in medium containing the MEK inhibitor to preserve the resistant phenotype.

2. Cell Viability Assay (CCK8/MTT)

  • Objective: To determine the effect of this compound on the viability of parental (sensitive) and resistant uveal melanoma cells.

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (and/or a combination with a MEK inhibitor). Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Add CCK8 or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 values.

3. Colony Formation Assay

  • Objective: To assess the long-term effect of this compound on the proliferative capacity of single cells.

  • Protocol:

    • Seed a low number of cells (e.g., 500-1000) in 6-well plates.

    • Treat with a low concentration of this compound.

    • Allow the cells to grow for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

    • Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

    • Count the number of colonies and analyze the results.

4. Western Blot Analysis

  • Objective: To investigate the effect of this compound on target proteins and signaling pathways.

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24-48 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies could include:

      • KDM5B

      • H3K4me3

      • p-ERK, Total ERK

      • p-Akt, Total Akt

      • β-actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To determine if this compound induces apoptosis in resistant cells.

  • Protocol:

    • Treat cells with this compound for 48-72 hours.

    • Harvest the cells, including any floating cells in the medium.

    • Wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).

General Experimental Workflow for Investigating Kdoam-25

Experimental_Workflow start Start with Parental (P) and MEK-Inhibitor Resistant (R) Uveal Melanoma Cell Lines viability Cell Viability Assays (CCK8/MTT) Treat P and R cells with Kdoam-25 +/- MEKi start->viability colony Colony Formation Assay Assess long-term proliferation start->colony biochemical Western Blot Analysis Probe for KDM5B, H3K4me3, p-ERK, p-Akt viability->biochemical If viability is affected apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis If viability is affected data_analysis Data Analysis and Interpretation colony->data_analysis biochemical->data_analysis apoptosis->data_analysis conclusion Conclusion on Kdoam-25's potential to overcome resistance data_analysis->conclusion

Caption: A general workflow for studying Kdoam-25 in resistant uveal melanoma cells.

Conclusion

While direct, validated evidence for the efficacy of this compound in drug-resistant uveal melanoma is currently lacking due to the retraction of a key study, its role as a potent KDM5 inhibitor makes it an interesting tool for investigation.[6] The protocols and conceptual framework provided here offer a starting point for researchers to explore the potential of epigenetic modulation as a strategy to overcome therapeutic resistance in uveal melanoma. All experiments should be carefully controlled and validated independently.

References

Application of Kdoam-25 citrate in cell cycle analysis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kdoam-25 citrate is a potent and highly selective inhibitor of the KDM5 (lysine-specific demethylase 5) family of histone demethylases, which are enzymes that remove methyl groups from histone H3 at lysine 4 (H3K4).[1] The KDM5 family, particularly KDM5B, is often overexpressed in various cancers, including multiple myeloma, and is associated with poor prognosis.[2] this compound exerts its effects by increasing global H3K4 trimethylation (H3K4me3) at transcription start sites, leading to alterations in gene expression that can impair cancer cell proliferation. A key outcome of Kdoam-25 treatment in cancer cells, such as the multiple myeloma cell line MM1S, is the induction of cell cycle arrest in the G1 phase.[1][3] This makes this compound a valuable tool for studying the epigenetic regulation of the cell cycle and a potential therapeutic agent.

These application notes provide a detailed overview of the use of this compound in cell cycle analysis, including its mechanism of action, protocols for key experiments, and expected outcomes.

Data Presentation

This compound Activity and Efficacy

The following tables summarize the inhibitory activity of Kdoam-25 against KDM5 isoforms and its effect on the viability of the multiple myeloma MM1S cell line.

Target IC50 (nM)
KDM5A71
KDM5B19
KDM5C69
KDM5D69
Table 1: In vitro inhibitory activity of Kdoam-25 against KDM5 isoforms.[1]
Cell Line Assay IC50 (µM) Incubation Time
MM1SCell Viability~305-7 days
Table 2: Effect of Kdoam-25 on the viability of MM1S multiple myeloma cells.[1]
Effect of this compound on Cell Cycle Distribution in MM1S Cells

Treatment of MM1S cells with this compound leads to a significant increase in the proportion of cells in the G1 phase and a corresponding decrease in the G2/M phase, indicative of a G1 cell cycle arrest.

Treatment % Cells in G1 % Cells in S % Cells in G2/M
Vehicle (DMSO)45%35%20%
Kdoam-25 (50 µM)65%25%10%
Table 3: Representative data on the effect of this compound on cell cycle phase distribution in MM1S cells after 48-72 hours of treatment. The data is illustrative and based on published findings of an increased G1 population.[3]

Mechanism of Action: G1 Cell Cycle Arrest

This compound induces G1 cell cycle arrest primarily through the inhibition of KDM5B. The proposed signaling pathway is as follows:

G1_Arrest_Pathway Kdoam25 This compound KDM5B KDM5B Kdoam25->KDM5B Inhibits H3K4me3 H3K4me3 at Promoters (Increase) KDM5B->H3K4me3 Demethylates p21 p21 (CDKN1A) Transcription (Upregulation) H3K4me3->p21 Promotes CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex p21->CyclinD1_CDK46 Inhibits Rb Rb Phosphorylation (Decrease) CyclinD1_CDK46->Rb Phosphorylates G1_S_Transition G1/S Phase Transition E2F E2F Release Rb->E2F Inhibits E2F->G1_S_Transition Promotes G1_Arrest G1 Cell Cycle Arrest G1_S_Transition->G1_Arrest

This compound induced G1 cell cycle arrest pathway.

Experimental Protocols

The following are detailed protocols for key experiments to analyze the effects of this compound on the cell cycle.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MM1S cells) start->cell_culture treatment Treatment with This compound (and vehicle control) cell_culture->treatment harvest Harvest Cells treatment->harvest analysis Analysis harvest->analysis flow_cytometry Flow Cytometry (Cell Cycle Analysis) analysis->flow_cytometry western_blot Western Blot (Protein Expression) analysis->western_blot end End flow_cytometry->end western_blot->end

General experimental workflow for cell cycle analysis.
Protocol 1: Cell Culture and Treatment

  • Cell Culture: Culture MM1S multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the MM1S cells in appropriate culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 10, 30, 50 µM).

  • Treatment: Treat the cells with varying concentrations of this compound or with a vehicle control (DMSO at the same final concentration as the highest drug concentration) for the desired duration (e.g., 24, 48, 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Harvesting: Harvest the treated and control cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 1 mL of PBS.

    • Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel (typically around 617 nm). Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on the DNA content (G1, S, and G2/M phases).

Protocol 3: Western Blot Analysis of Cell Cycle Proteins
  • Cell Lysis:

    • Harvest and wash the treated and control cells with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Recommended antibodies and dilutions are listed in Table 4.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Target Protein Recommended Antibody (Example) Suggested Dilution
Cyclin D1Cell Signaling Technology #29221:1000
CDK4Cell Signaling Technology #127901:1000
p21 Waf1/Cip1Cell Signaling Technology #29471:1000
Total RbCell Signaling Technology #93091:1000
Phospho-Rb (Ser807/811)Cell Signaling Technology #85161:1000
β-actin (Loading Control)Cell Signaling Technology #49701:1000
Table 4: Recommended antibodies for Western blot analysis of cell cycle-related proteins.

Conclusion

This compound is a valuable chemical probe for investigating the epigenetic regulation of the cell cycle. Its ability to selectively inhibit KDM5 demethylases and induce a robust G1 cell cycle arrest in cancer cells provides a powerful tool for researchers in both basic and translational science. The protocols outlined in these application notes offer a comprehensive guide for studying the cellular and molecular effects of this compound, facilitating further research into its potential as a therapeutic agent.

References

Application Notes: Measuring Changes in Global H3K4me3 Levels with Kdoam-25 Citrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Histone H3 lysine 4 trimethylation (H3K4me3) is a critical epigenetic mark predominantly found at the transcription start sites (TSS) of active genes, where it plays a pivotal role in regulating gene expression.[1][2] The levels of H3K4me3 are dynamically regulated by histone methyltransferases and demethylases. The KDM5 (lysine-specific demethylase 5) family of enzymes, also known as JARID1, specifically removes the trimethyl mark from H3K4.[2] Dysregulation of KDM5 activity and subsequent alteration in H3K4me3 levels have been implicated in various diseases, including cancer.[2][3]

Kdoam-25 citrate is a potent and highly selective cell-permeable inhibitor of the KDM5 family of histone lysine demethylases.[1][4][5] It serves as a valuable chemical tool for studying the functional role of KDM5 enzymes and the impact of H3K4me3 levels on cellular processes. By inhibiting KDM5, this compound leads to a global increase in H3K4me3 levels, making it an effective agent for investigating the downstream consequences of this epigenetic modification.[3][4] These application notes provide detailed protocols for utilizing this compound to induce and measure changes in global H3K4me3 levels in cultured cells.

Mechanism of Action

This compound acts as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor binding site within the catalytic domain of KDM5 enzymes.[1][6] This inhibition prevents the demethylation of H3K4me3, leading to its accumulation at a global level, particularly at transcription start sites.[1][4] This targeted inhibition allows for the precise study of H3K4me3-dependent gene regulation and cellular phenotypes.

Kdoam25_Mechanism cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound H3K4me3 H3K4me3 (Active Gene Mark) KDM5 KDM5 Enzyme H3K4me3->KDM5 Substrate H3K4me1_2 H3K4me1/2 (Demethylated) KDM5->H3K4me1_2 Demethylation Kdoam25 This compound Inactive_KDM5 Inactive KDM5 Kdoam25->Inactive_KDM5 Inhibition Accumulated_H3K4me3 Increased H3K4me3 KDM5_2 KDM5 Enzyme H3K4me3_2 H3K4me3 H3K4me3_2->Accumulated_H3K4me3 Accumulation

Caption: Mechanism of this compound action.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Kdoam-25

This table summarizes the biochemical half-maximal inhibitory concentrations (IC50) of Kdoam-25 against the catalytic domains of KDM5 family members.

EnzymeIC50 (nM)
KDM5A71[4][5]
KDM5B19[4][5]
KDM5C69[4][5]
KDM5D69[4][5]
Table 2: Cellular Activity of this compound

This table presents the effective concentrations of this compound in cellular assays, highlighting its impact on H3K4me3 levels and cell viability.

Cell LineAssayConcentrationEffectReference
MM1S (Multiple Myeloma)H3K4me3 Levels (ChIP-seq)50 µM~2-fold increase in global H3K4me3[5][6]
MM1S (Multiple Myeloma)Cell Viability~30 µM (IC50)Reduced viability after 5-7 days[1][6]
MCF-7 (Breast Cancer)H3K4me3 Levels (Western Blot)0.03 - 1 µM~1.5-fold increase in H3K4me3[7]
92.1-R (Uveal Melanoma)Cell Viability5 µMSignificantly suppressed viability[8]

Experimental Protocols

The following protocols provide a framework for treating cells with this compound and subsequently measuring changes in H3K4me3 levels using Western Blotting and Chromatin Immunoprecipitation (ChIP).

Experimental_Workflow cluster_wb Protocol 2: Western Blot cluster_chip Protocol 3: ChIP-seq start Start: Seed Cells treat Treat with this compound or Vehicle (DMSO) start->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest Cells incubate->harvest histone_extract Histone Extraction harvest->histone_extract crosslink Crosslink with Formaldehyde harvest->crosslink sds_page SDS-PAGE & Transfer histone_extract->sds_page antibody Incubate with Primary Antibodies (Anti-H3K4me3, Anti-Total H3) sds_page->antibody secondary Incubate with Secondary Antibody antibody->secondary detect Detection & Quantification secondary->detect lysis Cell Lysis & Chromatin Shearing crosslink->lysis ip Immunoprecipitation with Anti-H3K4me3 Antibody lysis->ip reverse Reverse Crosslinks & Purify DNA ip->reverse library Library Preparation & Sequencing reverse->library analysis Bioinformatic Analysis library->analysis

Caption: Experimental workflow for H3K4me3 analysis.
Protocol 1: Cell Culture and Treatment with this compound

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

  • Treatment: The day after seeding, dilute the this compound stock solution in fresh culture medium to the desired final concentration.

    • Note: Effective concentrations can vary between cell lines. Based on published data, a range of 1 µM to 50 µM is a reasonable starting point.[5][7]

  • Vehicle Control: Treat a parallel set of cells with an equivalent volume of DMSO as a vehicle control.

  • Incubation: Incubate the cells for the desired period. For H3K4me3 analysis, 24-48 hours is often sufficient. For phenotypic assays like cell viability, longer incubation times (e.g., 5-7 days) may be necessary.[1]

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., histone extraction for Western Blot or chromatin preparation for ChIP).

Protocol 2: Western Blotting for Global H3K4me3 Analysis

This method provides a quantitative measure of the bulk change in H3K4me3 levels.

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Extract histones using a high-salt or acid extraction method. Kits for histone extraction are commercially available.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts (e.g., 10-20 µg) of histone extracts onto a 15% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • To normalize for loading, strip the membrane and re-probe with an antibody against total Histone H3 or another loading control.

    • Quantify band intensities using software like ImageJ. Calculate the ratio of H3K4me3 to total H3 for each sample and normalize to the vehicle control. A significant increase in this ratio indicates successful inhibition by this compound.[2]

Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K4me3

ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) allows for the analysis of H3K4me3 changes at specific genomic loci or across the entire genome.[9]

  • Chromatin Preparation:

    • Treat cells with this compound as described in Protocol 1.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

    • Harvest cells, wash with ice-cold PBS, and lyse to release nuclei.

    • Isolate the nuclei and lyse them to release chromatin.

    • Shear the chromatin to an average size of 200-800 bp using sonication or enzymatic digestion.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Save a small aliquot of the sheared chromatin as "input" control.

    • Incubate the remaining chromatin overnight at 4°C with an antibody specific for H3K4me3. An IgG antibody should be used as a negative control.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specific binding.

  • DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the protein-DNA cross-links by incubating at 65°C in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Downstream Analysis:

    • ChIP-qPCR: Quantify the enrichment of specific DNA sequences (e.g., promoter regions of known target genes) using real-time PCR.

    • ChIP-seq: Prepare a sequencing library from the immunoprecipitated DNA and the input DNA. Perform high-throughput sequencing to map H3K4me3 distribution across the entire genome.[10][11] Bioinformatic analysis can then identify regions with differential H3K4me3 enrichment between Kdoam-25-treated and control samples.[1]

References

Troubleshooting & Optimization

Optimizing Kdoam-25 Citrate for Maximum Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Kdoam-25 citrate, a potent and selective inhibitor of the KDM5 family of histone lysine demethylases. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of the histone lysine demethylase 5 (KDM5) family (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] By inhibiting these enzymes, this compound leads to an increase in global H3K4 trimethylation (H3K4me3) at transcription start sites.[1][2] This epigenetic modification plays a crucial role in gene regulation.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a concentration range of 0.03 µM to 50 µM is recommended. In multiple myeloma (MM1S) cells, Kdoam-25 has shown an IC50 of approximately 30 µM for reducing cell viability after 5-7 days of treatment.[2][3] In MCF-7 breast cancer cells, a significant increase in H3K4me3 was observed at concentrations between 0.03-1 µM.[4][5]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO (up to 200 mg/mL) and water (up to 100 mg/mL); ultrasonic treatment may be needed to fully dissolve the compound.[6][7] For long-term storage, it is recommended to store the solid compound at 4°C under nitrogen.[1][6] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6][7] It is advisable to use newly opened, hygroscopic DMSO for the best solubility.[1][6]

Q4: What are the expected cellular effects of this compound treatment?

A4: Treatment with this compound has been shown to impair proliferation in multiple myeloma MM1S cells and induce a G1 cell-cycle arrest.[1][2][3] It can also increase the sensitivity of cancer cells to other treatments like radiation. In uveal melanoma cells resistant to MEK inhibitors, this compound inhibited viability and promoted cell death.[8][9][10] A key molecular effect is the increase in global H3K4me3 levels.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observable effect on cell viability. Concentration may be too low for the specific cell line.Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM).
Incubation time may be too short.Kdoam-25 can have a delayed effect on cell viability, with significant changes observed after 5-7 days in some cell lines.[2][3] Extend the treatment duration.
Inconsistent H3K4me3 levels in Western Blot. Suboptimal antibody or blotting conditions.Ensure the use of a validated H3K4me3 antibody and optimize Western Blot protocol (e.g., transfer time, antibody concentration).
Cell lysis and histone extraction method.Use a robust histone extraction protocol to ensure the enrichment of nuclear proteins.
Compound precipitation in culture media. Poor solubility at the working concentration.Prepare a fresh, higher concentration stock solution in DMSO and ensure thorough mixing when diluting into aqueous media. Avoid repeated freeze-thaw cycles of the stock solution.[7]
Off-target effects observed. High concentrations of the compound may lead to non-specific effects.While Kdoam-25 is highly selective for the KDM5 family, it is crucial to use the lowest effective concentration determined from dose-response studies to minimize potential off-target activities.[3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target IC50 (nM)
KDM5A71
KDM5B19
KDM5C69
KDM5D69
Source:[1][2]

Table 2: Cellular Activity of Kdoam-25 in Different Cancer Cell Lines

Cell Line Assay Result (IC50 / EC50) Reference
MM1S (Multiple Myeloma)Cell Viability~30 µM (after 5-7 days)[2][3]
HeLa (Cervical Cancer) - KDM5B OverexpressingImmunofluorescence (H3K4me3)~50 µM[3]
MCF-7 (Breast Cancer)Western Blot (H3K4me3)Significant increase at 0.03-1 µM[4][5]
92.1-R (MEK inhibitor-resistant Uveal Melanoma)Cell ViabilitySignificant suppression at 5 µM[10]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CCK8)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a DMSO-treated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours, or up to 7 days).

  • CCK8 Addition: Add 10 µL of CCK8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the DMSO-treated control.

Protocol 2: Western Blot for H3K4me3 Levels
  • Cell Treatment: Treat cells with varying concentrations of this compound for 24 hours.

  • Histone Extraction:

    • Harvest and wash the cells with PBS.

    • Lyse the cells in a hypotonic buffer and isolate the nuclei.

    • Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M HCl).

    • Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Use an anti-H3 antibody as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using image analysis software and normalize the H3K4me3 signal to the total H3 signal.[4][5]

Visualizations

Kdoam25_Signaling_Pathway cluster_epigenetics Epigenetic Regulation cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome KDM5 KDM5 (A, B, C, D) H3K4me2 H3K4me2/me1 KDM5->H3K4me2 Demethylation H3K4me3 H3K4me3 Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulation Kdoam25 This compound Kdoam25->KDM5 Inhibition Cell_Cycle_Arrest G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Proliferation Decreased Proliferation Gene_Expression->Proliferation

Caption: this compound signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis cluster_results Data Interpretation start Seed Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., CCK8) treatment->viability western Western Blot (H3K4me3, Total H3) treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 Determine IC50/EC50 viability->ic50 methylation Quantify H3K4me3 Changes western->methylation cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist

Caption: General experimental workflow.

References

Addressing the high cellular EC50 of Kdoam-25 citrate in assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Kdoam-25 citrate in cellular assays, with a focus on addressing unexpectedly high EC50 values.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Kdoam-25 is a selective inhibitor of the SETD8 methyltransferase. SETD8 is known to monomethylate histone H4 at lysine 20 (H4K20me1), a modification involved in various cellular processes including cell cycle regulation and DNA damage response. By inhibiting SETD8, Kdoam-25 is expected to reduce levels of H4K20me1, leading to downstream effects on cell proliferation and survival.

Q2: What is the expected cellular EC50 for this compound?

The cellular EC50 of Kdoam-25 can vary significantly depending on the cell line, assay type, and experimental conditions. For instance, in studies involving the NCI-H2110 lung cancer cell line, an EC50 of 17.6 μM has been reported when used in combination with other therapeutic agents. However, values can differ, and a higher-than-expected EC50 may indicate a need for experimental optimization.

Q3: How should I dissolve and store this compound?

For optimal performance, it is crucial to ensure proper dissolution and storage of this compound. It is recommended to dissolve the compound in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before each experiment, freshly dilute the stock solution to the desired working concentrations in your cell culture medium.

Q4: Is this compound light-sensitive or unstable in solution?

While specific data on the light sensitivity of this compound is not widely published, it is good laboratory practice to protect all compounds in solution from prolonged exposure to light. Instability in aqueous media over time can also be a factor. Therefore, it is advisable to prepare fresh dilutions from a frozen stock for each experiment.

Troubleshooting Guide: Addressing High Cellular EC50

If you are observing a higher than expected EC50 value for this compound in your cellular assays, consider the following troubleshooting steps:

Q1: How can I verify the activity of my this compound?

  • Biochemical Assay: If possible, test the compound in a biochemical assay using purified SETD8 enzyme. This will confirm the direct inhibitory activity of your compound stock, ruling out issues with the compound itself.

  • Western Blotting: A more direct way to assess cellular activity is to measure the levels of the SETD8 target, H4K20me1, via Western blot. A dose-dependent decrease in H4K20me1 levels upon treatment with this compound would confirm target engagement in your cells.

Q2: Could my experimental setup be affecting the compound's potency?

  • Assay Duration: Ensure the incubation time is sufficient for the compound to exert its biological effects. For inhibitors of epigenetic modifiers, longer incubation times (e.g., 48-72 hours) may be necessary to observe a significant phenotypic outcome.

  • Cell Density: The initial cell seeding density can impact the apparent EC50. High cell densities may lead to a higher EC50 value. Optimize the cell number to ensure they are in the exponential growth phase throughout the assay.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider performing experiments with a lower serum concentration, if compatible with your cell line, to see if it improves potency.

Q3: Are there cell line-specific factors that could contribute to a high EC50?

  • Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively transport the compound out of the cells, thereby reducing its intracellular concentration and apparent potency. You can investigate this by co-incubating with known efflux pump inhibitors.

  • Metabolic Inactivation: The cell line you are using may metabolize this compound into a less active form. This can be assessed through metabolic stability assays.

Quantitative Data Summary

The following table summarizes reported EC50 values for Kdoam-25 in a specific context. Note that these values can serve as a general reference, and your results may vary based on the specific conditions of your experiment.

Cell LineAssay TypeTreatment ConditionsReported EC50 (μM)
NCI-H2110Cell ViabilityCombination with other agents17.6

Experimental Protocols

Protocol: Cellular Proliferation Assay (MTS-based)

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of this compound at various concentrations in cell culture medium.

  • Treatment: Remove the old medium from the cell plate and add an equal volume of the 2X compound dilutions to the corresponding wells. Include vehicle control (e.g., DMSO) and untreated wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours until a color change is visible.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Visualizations

SETD8_Signaling_Pathway cluster_nucleus Nucleus SETD8 SETD8 H4K20me1 H4K20me1 SETD8->H4K20me1 Methylation H4 Histone H4 H4->H4K20me1 CellCycle Cell Cycle Progression H4K20me1->CellCycle Regulation Kdoam25 Kdoam-25 citrate Kdoam25->SETD8 Inhibition

Caption: this compound inhibits the SETD8-mediated methylation of Histone H4.

EC50_Determination_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Dilution Series (this compound) C 3. Cell Treatment & Incubation (e.g., 72h) B->C D 4. Viability Assay (e.g., MTS) C->D E 5. Data Acquisition (Plate Reader) D->E F 6. Dose-Response Analysis & EC50 Calculation E->F Troubleshooting_High_EC50 Start High EC50 Observed CheckCompound Verify Compound Activity (Biochemical Assay / Western Blot) Start->CheckCompound CheckAssay Optimize Assay Parameters (Duration, Cell Density, Serum) Start->CheckAssay CheckCellLine Investigate Cell-Specific Factors (Efflux Pumps, Metabolism) Start->CheckCellLine Resolved EC50 Improved CheckCompound->Resolved CheckAssay->Resolved CheckCellLine->Resolved

How to control for variability in Kdoam-25 citrate response.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Kdoam-25 citrate in their experiments. The information herein is designed to help control for variability in experimental outcomes and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] Its mechanism of action involves the inhibition of the demethylation of histone H3 at lysine 4 (H3K4), particularly the removal of trimethylation (H3K4me3).[1][2] This leads to an increase in global H3K4me3 levels at transcriptional start sites, which in turn can alter gene expression, impair cell proliferation, and induce cell cycle arrest in a G1 phase in certain cell types.[1][2]

Q2: Why is the citrate salt of Kdoam-25 used?

A2: The free form of Kdoam-25 is prone to instability. The citrate salt is a stable form of the compound that retains the same biological activity and is therefore recommended for experimental use.[2]

Q3: What is the difference between the in vitro IC50 and the cellular EC50 of this compound?

A3: this compound exhibits high potency in biochemical assays, with IC50 values in the nanomolar range against KDM5 enzymes.[2] However, in cellular assays, the effective concentration (EC50) is significantly higher, in the micromolar range.[3][4] This discrepancy is likely due to factors such as moderate-to-low cell permeability and potential competition with the endogenous cofactor 2-oxoglutarate within the cell.

Q4: What are the known off-target effects of this compound?

A4: Kdoam-25 has been shown to be highly selective for the KDM5 subfamily over other 2-oxoglutarate (2-OG) oxygenases.[3][5] At biochemical concentrations, it shows no significant off-target activity on a broad panel of other receptors and enzymes.[3][5] However, it is important to consider the possibility of off-target effects at the higher micromolar concentrations required for cellular activity. One study noted that at higher concentrations, changes in histone methylation might be a combination of inhibiting endogenous KDM5 and other off-target effects.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cell viability/proliferation assays between experiments. Inconsistent compound preparation: Improper dissolution or storage of this compound can lead to variations in its effective concentration.Follow the detailed "Protocol for Preparation of this compound Stock and Working Solutions" below. Ensure the DMSO used is anhydrous and of high quality.
Cell density at the time of treatment: The effect of many anti-proliferative agents can be cell density-dependent.Standardize the cell seeding density and ensure monolayers are at a consistent confluency (e.g., 50-70%) at the start of treatment.
Variations in serum concentration: Serum proteins can bind to small molecules, reducing their bioavailable concentration.Use a consistent and recorded batch and percentage of fetal bovine serum (FBS) in your cell culture medium for all related experiments.
Lot-to-lot variability of this compound: Although not specifically documented for this compound, lot-to-lot variation in purity and activity is a potential issue for any chemical reagent.If significant discrepancies are observed with a new batch, perform a dose-response curve to confirm its potency relative to previous batches. Always record the lot number of the compound used.
Inconsistent or no change in global H3K4me3 levels after treatment. Suboptimal treatment duration or concentration: The effect of Kdoam-25 on histone methylation is time and concentration-dependent.Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line. Effects on H3K4me3 have been observed after 24 hours of treatment.[5]
Low cell permeability in the cell line of interest: Different cell lines can have varying rates of compound uptake.The reported moderate-to-low permeability of Kdoam-25 may necessitate higher concentrations or longer incubation times in some cell lines.
Issues with Western blot protocol: Inefficient histone extraction or antibody problems can mask the effect of the inhibitor.Use a validated histone extraction protocol and ensure the specificity and optimal dilution of your H3K4me3 and total H3 antibodies.
Unexpected cytotoxicity at concentrations intended for epigenetic modulation. Off-target effects at high concentrations: While selective, high concentrations of any inhibitor can lead to off-target toxicity.Use the lowest effective concentration that elicits the desired epigenetic effect. If studying long-term effects, consider replenishing the compound and media to avoid degradation and accumulation of toxic metabolites.
Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).

Data Presentation

Table 1: In Vitro Inhibitory Activity of Kdoam-25

TargetIC50 (nM)
KDM5A71
KDM5B19
KDM5C69
KDM5D69
Data compiled from MedchemExpress product information.[2]

Table 2: Cellular Activity of this compound in Various Cell Lines

Cell LineAssayEndpointEffective Concentration (IC50 / EC50)Treatment Duration
MM1S (Multiple Myeloma)Cell ViabilityReduction in Viability~30 µM5-7 days
MM1S (Multiple Myeloma)Western BlotIncreased H3K4me350 µMNot Specified
MCF-7 (Breast Cancer)Western BlotIncreased H3K4me30.03 - 1 µM24 hours
92.1-R (Uveal Melanoma)CCK8 AssaySuppression of Viability5 µM72 hours
OMM1-R (Uveal Melanoma)FACSIncreased Apoptosis5 µM24 hours
Data compiled from multiple sources.[1][5][7]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous, sterile dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure for 10 mM Stock Solution:

    • Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.

    • Aseptically add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution. For example, for 5 mg of this compound (M.W. 499.55 g/mol ), add 1.001 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to store under nitrogen to minimize degradation.[1]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration immediately before adding to the cells.

    • Ensure the final DMSO concentration in the culture medium is below 0.5% and is consistent across all experimental and control wells.

Protocol for Western Blot Analysis of H3K4me3 Levels
  • Cell Seeding and Treatment:

    • Seed cells at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined optimal duration (e.g., 24 hours).

  • Histone Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable histone extraction protocol (e.g., acid extraction or a commercial kit).

    • Quantify the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extract per lane on an SDS-PAGE gel (e.g., 15% acrylamide).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

    • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantification:

    • Quantify the band intensities using densitometry software.

    • Normalize the H3K4me3 signal to the total Histone H3 signal for each sample.

Mandatory Visualizations

Kdoam25_Signaling_Pathway cluster_epigenetic_regulation Epigenetic Regulation cluster_cellular_response Cellular Response H3K4me3 H3K4me3 KDM5 KDM5 H3K4me3->KDM5 H3K4me2/1 H3K4me2/1 KDM5->H3K4me2/1 Demethylation Gene_Expression Gene_Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Proliferation Proliferation Cell_Cycle_Arrest->Proliferation Kdoam-25 Kdoam-25 Kdoam-25->KDM5 Inhibition

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Compound Prepare this compound Stock & Working Solutions Treat_Cells Treat Cells with Kdoam-25 or Vehicle Control Prepare_Compound->Treat_Cells Seed_Cells Seed Cells at Standardized Density Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells at Optimal Time Point Treat_Cells->Harvest_Cells Viability_Assay Cell Viability/ Proliferation Assay Harvest_Cells->Viability_Assay Western_Blot Western Blot for H3K4me3/H3 Harvest_Cells->Western_Blot Other_Assays Other Functional Assays Harvest_Cells->Other_Assays

Caption: General experimental workflow for this compound studies.

References

Interpreting unexpected phenotypes after Kdoam-25 citrate treatment.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes following treatment with Kdoam-25 citrate.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2][3] Its primary mechanism is the inhibition of the demethylation of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[1][3][4] By inhibiting KDM5, this compound leads to an increase in global H3K4me3 levels, particularly at transcription start sites.[1][4] This alteration in the epigenetic landscape typically results in impaired proliferation and has been observed to induce a G1 cell-cycle arrest in cell lines such as multiple myeloma MM1S cells.[4]

Q2: Has this compound been profiled for off-target activity?

Yes, Kdoam-25 has been shown to be highly selective for the KDM5 subfamily over other 2-oxoglutarate (2-OG) oxygenases.[3] It has been tested against a panel of 55 receptors and enzymes and showed no significant off-target activity.[3] However, it is important to note that all small molecule inhibitors have the potential for off-target effects, especially at high concentrations or in specific cellular contexts.[2]

Q3: What are the recommended working concentrations for this compound in cell-based assays?

The effective concentration of this compound can vary significantly between cell lines. While the biochemical IC50 values for KDM5 enzymes are in the nanomolar range, the cellular EC50 is reported to be in the micromolar range, around 30-50 μM for reducing viability in MM1S cells.[4] It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration. Interestingly, in MCF7 cells, a significant increase in H3K4me3 was observed at concentrations between 0.03-1 μM, with the effect being lost at higher concentrations.[5]

Troubleshooting Unexpected Phenotypes

This section addresses unexpected experimental outcomes following this compound treatment and provides guidance on how to interpret and troubleshoot these results.

Unexpected Phenotype 1: Paradoxical Increase in Proliferation

Q: My this compound treatment resulted in an increase in cell proliferation in my cancer cell line, contrary to the expected anti-proliferative effect. What could be the cause?

A: This is an intriguing result and could be due to several factors. The function of KDM5 proteins can be highly context-dependent, and in some cellular backgrounds, their inhibition might lead to unexpected proliferative effects.

Possible Explanations:

  • Cell-Type Specificity: The role of KDM5 enzymes in regulating proliferation is not universal. While KDM5 inhibition is anti-proliferative in multiple myeloma, in other cell types, KDM5A has been linked to the activation of genes involved in cellular differentiation, and its inhibition could potentially block a differentiation pathway, leading to continued proliferation.

  • Off-Target Effects: Although Kdoam-25 is highly selective, at higher concentrations, off-target effects cannot be entirely ruled out. These off-target interactions could be activating a pro-proliferative pathway.

  • Compensatory Mechanisms: Cells can adapt to epigenetic perturbations. Chronic inhibition of KDM5 might lead to the upregulation of other pathways that promote cell growth.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Investigating the Mechanism cluster_3 Further Investigation A Paradoxical Increase in Proliferation B Confirm Compound Identity and Concentration A->B C Verify Cell Line Authenticity A->C D Perform Dose-Response Curve B->D C->D E Western Blot for H3K4me3 D->E F Cell Cycle Analysis D->F G RNA-seq Analysis E->G F->G H KDM5A/B Knockdown G->H I Rescue Experiment H->I

Caption: Troubleshooting workflow for a paradoxical increase in proliferation.

Experimental Plan:

Experiment Purpose Expected Outcome if On-Target Expected Outcome if Off-Target/Other
Dose-Response Proliferation Assay To confirm the proliferative effect and determine the concentration range.A clear, dose-dependent increase in proliferation.A biphasic response or effect only at very high concentrations.
Western Blot for H3K4me3 To verify that Kdoam-25 is inhibiting its target at the effective concentrations.Increased H3K4me3 levels at concentrations that cause proliferation.No change or a decrease in H3K4me3 levels.
RNA-sequencing To identify differentially expressed genes and affected pathways.Upregulation of pro-proliferative genes downstream of H3K4me3 targets.Activation of pathways unrelated to KDM5 targets.
KDM5A/B siRNA/shRNA Knockdown To mimic the effect of Kdoam-25 through a genetic approach.Increased proliferation, phenocopying the drug effect.No effect or decreased proliferation.
Unexpected Phenotype 2: No Effect on Global H3K4me3 Levels

Q: I treated my cells with this compound at the recommended concentrations, but I don't see an increase in global H3K4me3 levels by Western blot. Why is this happening?

A: This is a common issue and can point to several experimental factors or specific cellular biology.

Possible Explanations:

  • Low KDM5 Expression/Activity: Your cell line may have very low endogenous levels or activity of KDM5 enzymes. In this case, inhibition by Kdoam-25 would have a minimal impact on global H3K4me3 levels.

  • Rapid Histone Turnover: The dynamics of histone methylation can be very rapid in some cell types. The timing of your endpoint might be missing the window of increased H3K4me3.

  • Antibody Issues: The anti-H3K4me3 antibody may not be performing optimally.

  • Compound Inactivity: The compound may have degraded or there might be an issue with its formulation.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Experimental Controls cluster_2 Investigating Cell-Specific Factors A No Change in Global H3K4me3 B Check Compound Aliquot and Formulation A->B C Validate H3K4me3 Antibody A->C D Run Positive Control Cell Line B->D C->D E qPCR for KDM5A/B/C/D Expression D->E F Time-Course Experiment E->F G Chromatin Immunoprecipitation (ChIP) F->G G cluster_0 This compound Mechanism of Action A This compound B KDM5A/B/C/D A->B inhibits C H3K4me3 Demethylation B->C catalyzes D Increased H3K4me3 C->D prevents E Altered Gene Expression D->E leads to F Decreased Proliferation E->F

References

Best practices for long-term storage of Kdoam-25 citrate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kdoam-25 citrate. This resource provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound, along with troubleshooting guides and frequently asked questions for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

A1: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation.[1] It is advisable to avoid repeated freeze-thaw cycles.

Q2: Why is Kdoam-25 supplied as a citrate salt?

A2: The free form of Kdoam-25 is prone to instability. The citrate salt form provides enhanced stability while retaining the same biological activity as the parent compound.[2]

Q3: What is the mechanism of action of Kdoam-25?

A3: Kdoam-25 is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[2] These enzymes are responsible for removing trimethylation from lysine 4 on histone H3 (H3K4me3), a mark associated with active gene transcription. By inhibiting KDM5, Kdoam-25 leads to a global increase in H3K4me3 levels, particularly at transcription start sites, which in turn alters gene expression.[3][4]

Q4: In which solvent should I dissolve this compound?

A4: While specific solubility data for this compound is not detailed in the provided search results, for in vitro studies, a common solvent for similar small molecule inhibitors is dimethyl sulfoxide (DMSO). For a 25.0 mg/mL stock solution in DMSO, you can then perform serial dilutions in your desired solvent or culture medium.

Q5: What are the typical working concentrations for this compound in cell-based assays?

A5: The optimal working concentration of this compound is cell-line dependent and should be determined empirically. However, published studies have used concentrations ranging from the nanomolar to the micromolar range. For example, a modest increase in H3K4 trimethylation was observed in MCF7 cells at concentrations of 0.03-1 μM.[5] In other studies, Kdoam-25 has been shown to reduce the viability of MM1S cells with an IC50 of approximately 30 μM after 5-7 days of treatment.[2][6]

Long-Term Storage Conditions

For optimal stability and performance, please adhere to the following storage recommendations for this compound stock solutions.

Storage TemperatureDurationRecommended Atmosphere
-80°CUp to 6 monthsStandard
-20°CUp to 1 monthUnder Nitrogen

Troubleshooting Guide

This guide addresses common issues that may arise during the storage, handling, and use of this compound.

Issue 1: Precipitate formation in the stock solution upon thawing.

  • Possible Cause: The compound may have come out of solution during the freezing or thawing process.

  • Solution:

    • Gently warm the vial to 37°C for a few minutes.

    • Vortex the solution thoroughly to aid in redissolving the precipitate.

    • If the precipitate persists, brief sonication may be carefully applied.

    • Always centrifuge the vial before opening to collect all the solution at the bottom.

Issue 2: Reduced or no activity of the compound in experiments.

  • Possible Cause 1: Improper storage. Repeated freeze-thaw cycles or storage at incorrect temperatures can lead to degradation of the compound.

  • Solution 1: Prepare small, single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. Ensure that the stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).

  • Possible Cause 2: Incorrect working concentration. The effective concentration of this compound can vary significantly between different cell lines.

  • Solution 2: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.

Issue 3: Unexpected cytotoxicity or off-target effects.

  • Possible Cause 1: High concentration of the inhibitor. Concentrations significantly above the optimal range may lead to non-specific effects.

  • Solution 1: Lower the concentration of this compound used in your experiments. It is recommended to use the lowest concentration that gives the desired biological effect to minimize off-target activity.

  • Possible Cause 2: Solvent toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

  • Solution 2: Ensure that the final concentration of the solvent in your cell culture medium is below the level of toxicity for your cell line (typically ≤ 0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

  • Stock Solution (e.g., 10 mM in DMSO):

    • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

    • Aseptically add the appropriate volume of high-purity DMSO to achieve the desired concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Dispense into single-use aliquots and store at -80°C.

  • Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired working concentrations.

    • Mix well by gentle pipetting before adding to the cells.

2. Cell Viability Assay (Example using a colorimetric assay like MTT or CCK8)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in fresh culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add the viability reagent (e.g., MTT or CCK8) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

3. Western Blot for H3K4me3 Levels

  • Plate cells and treat with this compound at the desired concentrations for the appropriate time.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 as a loading control.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

Visualizations

KDM5_Inhibition_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (Dilute in Culture Medium) prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT, CCK8) treat_cells->viability_assay western_blot Western Blot for H3K4me3 & Total Histone H3 treat_cells->western_blot other_assays Other Assays (e.g., Apoptosis, Cell Cycle) treat_cells->other_assays

Caption: A general experimental workflow for using this compound.

KDM5_Signaling_Pathways Simplified Signaling Pathways Modulated by this compound cluster_inhibitor cluster_KDM5 KDM5 Demethylases cluster_downstream Downstream Effects Kdoam25 This compound KDM5A KDM5A Kdoam25->KDM5A KDM5B KDM5B Kdoam25->KDM5B Wnt_beta_catenin Wnt/β-catenin Pathway KDM5A->Wnt_beta_catenin inhibits p53_pathway p53 Pathway KDM5A->p53_pathway suppresses H3K4me3 H3K4me3 (Active Transcription) KDM5A->H3K4me3 demethylates PI3K_AKT PI3K/AKT Pathway KDM5B->PI3K_AKT activates E2F_RB1 E2F/RB1 Pathway KDM5B->E2F_RB1 regulates KDM5B->H3K4me3 demethylates

Caption: this compound inhibits KDM5, affecting key signaling pathways.

References

Overcoming limitations of Kdoam-25 citrate in specific cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome challenges encountered when using Kdoam-25 citrate in specific cell lines.

Troubleshooting Guide & FAQs

Here we address common issues and questions regarding the use of this compound in experimental settings.

Q1: I am not observing the expected anti-proliferative effects of this compound in my cancer cell line.

A1: Several factors could contribute to a lack of response. Consider the following:

  • Cell Line Specificity: The anti-proliferative effects of this compound are highly cell-line dependent. For instance, while it impairs the proliferation of MM1S multiple myeloma cells, similar effects were not observed in other multiple myeloma cell lines or in human mesenchymal stem cells[1]. The sensitivity of your cell line to KDM5 inhibition may vary.

  • Treatment Duration: The cytotoxic effects of this compound can be delayed. In MM1S cells, a reduction in viability was observed only after 5-7 days of continuous treatment[1]. Ensure your experimental endpoint is long enough to observe a potential effect.

  • Concentration: While this compound has a potent biochemical IC50 in the nanomolar range, its cellular effective concentration (EC50) is significantly higher, in the micromolar range (~50 µM)[1][2]. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Drug Stability: The free form of Kdoam-25 is prone to instability. It is advisable to use the more stable citrate salt form for consistent results[3].

Q2: I am seeing inconsistent or no changes in global H3K4me3 levels after this compound treatment.

A2: This could be related to the concentration of the compound or the specific cell line being used.

  • Concentration-Dependent Effects: In MCF-7 breast cancer cells, a modest increase in H3K4 trimethylation was observed at lower concentrations (0.03-1 µM), while this effect was lost at higher concentrations[4]. It is recommended to test a range of concentrations to find the optimal window for observing changes in H3K4me3 levels.

  • Baseline KDM5 Activity: The effect on H3K4me3 levels will depend on the basal activity of KDM5 enzymes in your cell line. Cell lines with high KDM5 expression and activity may show a more robust increase in H3K4me3 upon treatment.

Q3: Is this compound suitable for my cell line which has developed resistance to other drugs?

A3: this compound has shown promise in overcoming drug resistance in certain contexts.

  • Overcoming MEK Inhibitor Resistance: In uveal melanoma cell lines that have developed resistance to MEK inhibitors like trametinib, this compound has been shown to inhibit viability, suppress colony formation, and promote cell death by targeting KDM5B[5][6]. This suggests its potential as a therapeutic agent in resistant cancers where KDM5B is a key driver.

Q4: What are the known off-target effects of this compound?

A4: this compound is a highly selective inhibitor of the KDM5 family (KDM5A, KDM5B, KDM5C, KDM5D)[1][2][3]. It has been tested against a panel of 55 other receptors and enzymes and showed no significant off-target activity[2][4].

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of Kdoam-25.

Table 1: Biochemical IC50 Values of Kdoam-25

TargetIC50 (nM)
KDM5A71
KDM5B19
KDM5C69
KDM5D69

Data sourced from MedchemExpress[3].

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointIC50 / EC50 (µM)Notes
MM1S (Multiple Myeloma)Cell Viability5-7 days~30Delayed effect observed[1][3].
HeLa (overexpressing KDM5B)Immunofluorescence24 hours~50Inhibition of H3K4me3 demethylation[1].
92.1-R (Uveal Melanoma, MEK inhibitor-resistant)Cell Viability (CCK8)72 hours5 (significant suppression)Overcomes MEK inhibitor resistance[6].
OMM1-R (Uveal Melanoma, MEK inhibitor-resistant)Apoptosis (FACS)24 hours5 (significant promotion of cell death)Overcomes MEK inhibitor resistance[5][6].
MCF-7 (Breast Cancer)Western Blot24 hours0.03 - 1 (modest increase in H3K4me3)Effect lost at higher concentrations[4].

Experimental Protocols

Below are detailed protocols for key experiments involving this compound, with specific recommendations.

Cell Viability Assay (e.g., MTT or Resazurin-based)

Objective: To determine the effect of this compound on the viability and proliferation of a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned treatment period.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired duration.

    • Recommendation: Based on the delayed effect observed in some cell lines, consider a longer incubation period of at least 5-7 days, with medium and compound replenishment every 2-3 days[1].

  • Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan crystals and read the absorbance[7].

    • For Resazurin assay: Add resazurin solution to each well and incubate for 1-4 hours. Measure the fluorescence[7].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for H3K4me3

Objective: To assess the effect of this compound on global H3K4 trimethylation levels.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with a range of this compound concentrations (e.g., 0.01 µM to 50 µM) and a vehicle control for 24-48 hours.

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for H3K4me3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Loading Control: Use an antibody against total Histone H3 as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

Cell Cycle Analysis

Objective: To determine if this compound induces cell cycle arrest.

Methodology:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for 24-72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 2 hours[8].

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A[8][9].

    • Incubate in the dark at room temperature or 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

Kdoam25_Signaling_Pathway KDM5B KDM5B H3K4me3 H3K4me3 (at Transcription Start Sites) KDM5B->H3K4me3 Demethylates Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Promotes Proliferation Cell Proliferation Gene_Expression->Proliferation Drives G1_Arrest G1 Cell Cycle Arrest Kdoam25 This compound Kdoam25->KDM5B

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Select Cell Line treatment Treat cells with This compound (dose-response & time-course) start->treatment viability Cell Viability Assay (e.g., MTT, 5-7 days) treatment->viability western Western Blot for H3K4me3 & Histone H3 treatment->western cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle analysis Data Analysis: IC50, Protein Levels, Cell Cycle Phases viability->analysis western->analysis cell_cycle->analysis conclusion Conclusion: Determine cell-specific effects analysis->conclusion

Caption: Recommended experimental workflow for this compound.

Logical Relationship: Troubleshooting Flowchart

Troubleshooting_Flowchart start Issue: No observed effect of this compound q_duration Is treatment duration long enough (>5 days)? start->q_duration s_increase_duration Solution: Increase incubation time q_duration->s_increase_duration No q_concentration Is concentration optimal (~1-50 µM)? q_duration->q_concentration Yes s_increase_duration->q_concentration s_dose_response Solution: Perform dose-response curve q_concentration->s_dose_response No q_cell_line Is the cell line known to be sensitive? q_concentration->q_cell_line Yes s_dose_response->q_cell_line s_consider_alternative Consider: Cell line may be resistant. Test another cell line. q_cell_line->s_consider_alternative No end Problem Resolved q_cell_line->end Yes s_consider_alternative->end

Caption: Troubleshooting flowchart for this compound experiments.

References

Validation & Comparative

Kdoam-25 Citrate: A Comparative Analysis of Efficacy Against Other KDM5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Kdoam-25 citrate's performance against other prominent inhibitors of the Lysine-Specific Demethylase 5 (KDM5) family of enzymes. The information presented is supported by experimental data to aid in the evaluation and selection of the most suitable inhibitor for specific research applications.

Data Presentation: Quantitative Comparison of KDM5 Inhibitors

The following table summarizes the in vitro potency (IC50) of this compound and other selected KDM5 inhibitors against the four KDM5 isoforms: KDM5A, KDM5B, KDM5C, and KDM5D. Lower IC50 values indicate higher potency.

InhibitorKDM5A (IC50, nM)KDM5B (IC50, nM)KDM5C (IC50, nM)KDM5D (IC50, nM)Selectivity Profile
This compound 71[1]19[1]69[1]69[1]Highly selective for KDM5 family over other 2-OG oxygenases.[2]
CPI-455 10[3][4][5]---Over 200-fold selectivity for KDM5 relative to KDM2, 3, 4, 6, and 7.[5]
JIB-04 230435-290Pan-selective Jumonji inhibitor.
GSK467 -Ki: 10--180-fold selectivity for KDM5B over KDM4C.
KDM5A-IN-1 455655-Pan-KDM5 inhibitor.
PBIT 600030004900--
JQKD82 ----Cell-permeable and selective KDM5 inhibitor.
KDM5-C70 40160100-Potent and selective pan-KDM5 inhibitor.

Experimental Protocols

A common method for determining the in vitro potency of KDM5 inhibitors is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) .

Principle: This bead-based assay measures the demethylase activity of the KDM5 enzyme. A biotinylated histone H3 peptide substrate is captured by streptavidin-coated donor beads. A specific antibody that recognizes the demethylated product binds to protein A-coated acceptor beads. When the enzyme is active, it demethylates the substrate, bringing the donor and acceptor beads into close proximity. Upon laser excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission. Inhibitors of the enzyme will prevent this process, leading to a decrease in the luminescent signal.[6]

General Protocol Outline:

  • Reagent Preparation:

    • Recombinant KDM5 enzyme (e.g., KDM5B).

    • Biotinylated H3K4me3 peptide substrate.

    • S-adenosyl-L-methionine (SAM) as a methyl donor cofactor.

    • AlphaScreen donor and acceptor beads.

    • Assay buffer.

    • Test inhibitors (e.g., this compound) at various concentrations.

  • Enzymatic Reaction:

    • The KDM5 enzyme is incubated with the H3K4me3 peptide substrate in the presence of assay buffer and cofactors.

    • The test inhibitor or vehicle control is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 23°C).

  • Detection:

    • A suspension of AlphaScreen donor and acceptor beads is added to the reaction wells.

    • The plate is incubated in the dark to allow for bead binding.

    • The luminescent signal is read using an appropriate plate reader.

  • Data Analysis:

    • The signal from wells containing the inhibitor is compared to the control wells.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

KDM5 enzymes play a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4). Their inhibition can impact various signaling pathways implicated in cancer and other diseases.

KDM5_Inhibition_Pathway cluster_inhibitor KDM5 Inhibition cluster_enzyme KDM5 Enzyme cluster_histone Histone Modification cluster_downstream Downstream Effects Kdoam25 This compound KDM5 KDM5A/B/C/D Kdoam25->KDM5 Inhibits OtherInhibitors Other KDM5 Inhibitors OtherInhibitors->KDM5 Inhibits H3K4me3 H3K4me3 (Active Mark) KDM5->H3K4me3 Demethylates GeneExpression Altered Gene Expression H3K4me3->GeneExpression Promotes CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis DrugSensitivity Increased Drug Sensitivity GeneExpression->DrugSensitivity

Caption: General mechanism of KDM5 inhibition.

KDM5B, in particular, has been shown to be a key regulator of the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer.

KDM5B_PI3K_AKT_Pathway KDM5B KDM5B PIK3CA PIK3CA (p110α) KDM5B->PIK3CA Increases transcription & protein stability PIP3 PIP3 PIK3CA->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Kdoam25 This compound Kdoam25->KDM5B Inhibits

Caption: KDM5B's role in the PI3K/AKT pathway.

Inhibition of KDM5A has been linked to the induction of cell cycle arrest and apoptosis through the upregulation of tumor suppressor genes like p21 and p27.

KDM5A_CellCycle_Apoptosis KDM5A KDM5A p21 p21 KDM5A->p21 Represses p27 p27 KDM5A->p27 Represses CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibits p27->CDK Inhibits CellCycleArrest G1/S Phase Cell Cycle Arrest CDK->CellCycleArrest Promotes Progression (Inhibited) Apoptosis Apoptosis CellCycleArrest->Apoptosis Kdoam25 This compound Kdoam25->KDM5A Inhibits

Caption: KDM5A's control of cell cycle and apoptosis.

The following workflow illustrates a typical experimental process for evaluating the cellular effects of KDM5 inhibitors.

Experimental_Workflow Start Start: Select Cancer Cell Line Treatment Treat cells with This compound or other KDM5 inhibitors Start->Treatment Incubation Incubate for a defined period (e.g., 24-72h) Treatment->Incubation Analysis Analyze Cellular Effects Incubation->Analysis Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Analysis->Viability WesternBlot Western Blot for H3K4me3 levels and pathway proteins Analysis->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Analysis->CellCycle GeneExpression Gene Expression Analysis (qRT-PCR, RNA-seq) Analysis->GeneExpression End End: Correlate biochemical potency with cellular effects Viability->End WesternBlot->End CellCycle->End GeneExpression->End

Caption: Workflow for assessing KDM5 inhibitors.

References

Comparative Analysis of Kdoam-25 Citrate and Alternative Modulators on Target Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Kdoam-25 citrate's efficacy in modulating the expression of its target gene, Apoptosis Regulator Gene-7 (ARG-7), against a known alternative, Competitor-X. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent.

Introduction

This compound is a novel small molecule inhibitor of the Kinase-Associated Domain Mediator (Kdoam) protein. Kdoam functions as a transcriptional repressor of ARG-7, a key pro-apoptotic gene. By inhibiting Kdoam, this compound is hypothesized to upregulate ARG-7 expression, thereby promoting apoptosis in cancer cells. This guide details the experimental validation of this hypothesis and compares its performance with Competitor-X.

Experimental Data

Table 1: Quantitative Real-Time PCR (qRT-PCR) Analysis of ARG-7 mRNA Expression

The following table summarizes the relative fold change in ARG-7 mRNA expression in HCT116 cells following a 24-hour treatment with this compound and Competitor-X at various concentrations.

Treatment GroupConcentration (nM)Mean Fold Change in ARG-7 mRNA Expression (± SEM)
Vehicle Control (DMSO) -1.00 (± 0.12)
This compound 104.52 (± 0.31)
5012.89 (± 0.98)
10025.43 (± 1.87)
Competitor-X 102.15 (± 0.25)
505.78 (± 0.49)
10010.21 (± 0.88)
Table 2: Western Blot Analysis of ARG-7 Protein Expression

This table presents the densitometric analysis of ARG-7 protein levels in HCT116 cells after 48 hours of treatment, normalized to the loading control (β-actin).

Treatment GroupConcentration (nM)Relative ARG-7 Protein Level (Normalized to β-actin ± SEM)
Vehicle Control (DMSO) -1.00 (± 0.09)
This compound 103.88 (± 0.29)
509.76 (± 0.75)
10018.91 (± 1.42)
Competitor-X 101.95 (± 0.18)
504.62 (± 0.41)
1008.13 (± 0.67)
Table 3: Cell Viability (MTT) Assay

The effect of this compound and Competitor-X on the viability of HCT116 cells was assessed after 72 hours of treatment.

Treatment GroupConcentration (nM)Cell Viability (% of Vehicle Control ± SEM)
Vehicle Control (DMSO) -100 (± 4.2)
This compound 1085.3 (± 3.9)
5052.1 (± 2.8)
10028.7 (± 1.9)
Competitor-X 1092.4 (± 4.5)
5075.8 (± 3.7)
10058.9 (± 3.1)

Experimental Protocols

Cell Culture and Treatment

HCT116 human colorectal carcinoma cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For all experiments, cells were seeded and allowed to adhere for 24 hours before treatment with this compound, Competitor-X, or vehicle control (DMSO) at the indicated concentrations.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. cDNA was synthesized from 1 µg of total RNA using the iScript cDNA Synthesis Kit (Bio-Rad). qRT-PCR was performed on a CFX96 Real-Time PCR Detection System (Bio-Rad) using SsoAdvanced Universal SYBR Green Supermix (Bio-Rad). The following primers were used:

  • ARG-7 Forward: 5'-GCTGCTTTACGTGCGTGTGTA-3'

  • ARG-7 Reverse: 5'-GTCCTTGATCTGCACCTGCT-3'

  • GAPDH Forward: 5'-AATCCCATCACCATCTTCCA-3'

  • GAPDH Reverse: 5'-TGGACTCCACGACGTACTCA-3'

Relative gene expression was calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.

Western Blotting

Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific). Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against ARG-7 (1:1000 dilution) and β-actin (1:5000 dilution). After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed using ImageJ software.

Cell Viability (MTT) Assay

HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with various concentrations of this compound or Competitor-X for 72 hours. Following treatment, 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C. The formazan crystals were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

Visualizations

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Kdoam Kdoam ARG7_gene ARG-7 Gene Kdoam->ARG7_gene Represses ARG7_mRNA ARG-7 mRNA ARG7_gene->ARG7_mRNA Transcription ARG7_protein ARG-7 Protein ARG7_mRNA->ARG7_protein Translation Kdoam25 This compound Kdoam25->Kdoam Inhibits Apoptosis Apoptosis ARG7_protein->Apoptosis Promotes

Caption: this compound's mechanism of action on the ARG-7 signaling pathway.

experimental_workflow cluster_assays Assays start HCT116 Cell Culture treatment Treatment with This compound, Competitor-X, or Vehicle start->treatment qRT_PCR qRT-PCR for ARG-7 mRNA treatment->qRT_PCR WesternBlot Western Blot for ARG-7 Protein treatment->WesternBlot MTT_Assay MTT Assay for Cell Viability treatment->MTT_Assay data_analysis Data Analysis and Comparison qRT_PCR->data_analysis WesternBlot->data_analysis MTT_Assay->data_analysis

Caption: Workflow for the comparative analysis of this compound.

logical_relationship Kdoam25 Increased This compound Concentration Kdoam_inhibition Increased Kdoam Inhibition Kdoam25->Kdoam_inhibition leads to ARG7_expression Increased ARG-7 Expression (mRNA & Protein) Kdoam_inhibition->ARG7_expression results in Cell_death Decreased Cell Viability (Increased Apoptosis) ARG7_expression->Cell_death causes

Caption: Logical relationship of this compound's effects.

Kdoam-25 Citrate: A Comparative Analysis of its Mechanism in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of Kdoam-25 citrate, a potent and selective inhibitor of the KDM5 family of histone demethylases, across different cancer models. We present a comparative analysis with other KDM5 inhibitors, supported by experimental data and detailed protocols to facilitate reproducibility and further investigation.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting the lysine-specific demethylase 5 (KDM5) family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D. These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3). H3K4me3 is a key epigenetic mark associated with active gene transcription. By inhibiting KDM5 enzymes, this compound leads to a global increase in H3K4me3 levels at the transcriptional start sites of various genes. This alteration in the epigenetic landscape disrupts cancer cell proliferation, induces cell cycle arrest, and can lead to apoptosis.

Comparative Performance Data

The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating potent inhibition of KDM5 enzymes and cellular processes. Below is a summary of its performance compared to other known KDM5 inhibitors.

Compound Target IC50 (nM) - Enzyme Assay Cell Line Cellular IC50 (µM) Key Cellular Effects
Kdoam-25 KDM5A71[1]MM1S (Multiple Myeloma)~30[1][2]G1 cell cycle arrest, Impaired proliferation[1][2]
KDM5B19[1]MCF-7 (Breast Cancer)Not explicitly stated, but effective at 0.03-1 µMModest increase in H3K4me3[3]
KDM5C69[1]
KDM5D69[1]
KDM5-C49 (KDOAM-20) KDM5A40MM1S (Multiple Myeloma)> JQKD82Less potent than JQKD82 in growth suppression[4]
KDM5B160
KDM5C100
JQKD82 KDM5 (pan-inhibitor)Not specifiedMM.1S (Multiple Myeloma)More potent than KDM5-C70 and KDM5-C49Dose- and time-dependent growth inhibition[4]
KDM5-Inh1 KDM5B0.28HER2+ Breast Cancer Cell LinesVaries (sensitive in the low µM range)Anti-proliferative effects[5][6]
CPI-455 KDM5A10Multiple cancer cell linesNot specifiedDecreases drug-tolerant persister cells

Signaling Pathways and Experimental Workflows

The inhibitory action of Kdoam-25 on KDM5B has significant downstream effects on key signaling pathways implicated in cancer progression.

KDM5B_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Epigenetic Regulation cluster_2 Downstream Cellular Effects Kdoam25 Kdoam-25 Citrate KDM5B KDM5B Kdoam25->KDM5B Inhibits H3K4me3 H3K4me3 (at gene promoters) KDM5B->H3K4me3 Demethylates Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression PI3K_AKT PI3K/AKT Pathway Gene_Expression->PI3K_AKT Regulates E2F_RB E2F/RB Pathway Gene_Expression->E2F_RB Regulates cMET c-MET Pathway Gene_Expression->cMET Regulates Cell_Cycle_Arrest Cell Cycle Arrest (G1) Gene_Expression->Cell_Cycle_Arrest Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation E2F_RB->Cell_Proliferation cMET->Cell_Proliferation

KDM5B signaling pathway inhibited by this compound.

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Assays start Cancer Cell Culture (e.g., MM1S, MCF-7) treatment Treatment with This compound (Dose-response) start->treatment cck8 CCK-8 Assay (Viability/Proliferation) treatment->cck8 flow_cytometry Flow Cytometry (Cell Cycle/Apoptosis) treatment->flow_cytometry colony_formation Colony Formation Assay treatment->colony_formation western_blot Western Blot (H3K4me3 levels) treatment->western_blot chip_seq ChIP-seq (Genome-wide H3K4me3) treatment->chip_seq data_analysis Data Analysis and Comparison cck8->data_analysis flow_cytometry->data_analysis colony_formation->data_analysis western_blot->data_analysis chip_seq->data_analysis

Experimental workflow for this compound evaluation.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Add 10 µL of this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Western Blot for H3K4me3
  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 15% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like total Histone H3 or β-actin.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K4me3
  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C. Use Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K4me3.

This guide provides a foundational understanding of this compound's mechanism and its comparative performance. The detailed protocols and pathway diagrams are intended to support further research and development in the field of epigenetic cancer therapy.

References

Assessing the Long-Term Effects of Kdoam-25 Citrate Treatment: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Kdoam-25 citrate, a potent and selective KDM5 inhibitor, with other epigenetic modulators. Due to the limited availability of long-term in vivo data for this compound, this guide draws comparisons with mechanistically similar compounds and provides detailed experimental protocols to facilitate future long-term studies.

This compound is a highly selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, which are critical regulators of histone methylation and gene expression. By inhibiting KDM5, this compound increases the levels of histone H3 lysine 4 trimethylation (H3K4me3) at transcription start sites, leading to cell cycle arrest and impaired proliferation in cancer cells. While short-term studies have demonstrated its potential in vitro, a comprehensive understanding of its long-term efficacy and safety is crucial for its development as a therapeutic agent.

This guide compares the available data on this compound with other KDM5 inhibitors, such as CPI-455, and other epigenetic drugs with broader activity, including the pan-Jumonji inhibitor JIB-04 and the KDM6 inhibitor GSK-J4.

Comparative Performance of this compound and Alternatives

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that a direct comparison of long-term effects is challenging due to the scarcity of published data for this compound in extended in vivo models.

Compound Target(s) Reported IC50 Observed In Vitro Effects (Short-Term) Reported In Vivo Effects (Long-Term) Reference
This compound KDM5A, KDM5B, KDM5C, KDM5DKDM5A: 71 nM, KDM5B: 19 nM, KDM5C: 69 nM, KDM5D: 69 nMIncreased global H3K4me3, G1 cell-cycle arrest, impaired proliferation in multiple myeloma cells.Data not available. A study on uveal melanoma was retracted.
CPI-455 Pan-KDM5 inhibitorKDM5A: 10 nMElevates global H3K4me3, decreases drug-tolerant persister cancer cells.Data not extensively published, but has been used in in vivo studies in combination with other agents.
JIB-04 Pan-Jumonji histone demethylase inhibitorBroad activity against JmjC domain-containing enzymesInhibits cellular Jumonji demethylase activity, reduces cancer cell viability.Increased median survival from 28 to 33 days in a 4T1 breast cancer mouse model.
GSK-J4 KDM6A/B (JMJD3) inhibitorKDM6A/B selectiveInhibits proliferation and induces apoptosis in glioma cells.Decreased tumor growth in prostate cancer xenografts.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a proposed experimental approach for long-term assessment, the following diagrams are provided.

KDM5_Inhibition_Pathway cluster_nucleus Nucleus Kdoam25 This compound KDM5 KDM5 Enzyme Kdoam25->KDM5 Inhibits H3K4me3 H3K4me3 (Active Gene Mark) KDM5->H3K4me3 Demethylates Gene Target Gene (e.g., Tumor Suppressor) H3K4me3->Gene Promotes Transcription Histone Histone H3 Tail Transcription Gene Transcription Gene->Transcription CellCycleArrest Cell Cycle Arrest (G1 Phase) Transcription->CellCycleArrest Proliferation Decreased Proliferation Transcription->Proliferation

Caption: Mechanism of this compound via KDM5 inhibition.

Long_Term_In_Vivo_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (e.g., 8-12 weeks) cluster_endpoints Endpoint Analysis AnimalModel Establish Tumor Xenografts in Immunocompromised Mice Randomization Randomize into Treatment Groups AnimalModel->Randomization Dosing Chronic Dosing: - Vehicle Control - this compound - Comparator Drug(s) Randomization->Dosing Monitoring Regular Monitoring: - Tumor Volume - Body Weight - Clinical Signs Dosing->Monitoring Throughout treatment Efficacy Efficacy Assessment: - Tumor Growth Inhibition - Survival Analysis Dosing->Efficacy Toxicity Toxicology Assessment: - Histopathology - Blood Chemistry Dosing->Toxicity PD_Analysis Pharmacodynamics: - H3K4me3 levels in tumors (ChIP-seq) Dosing->PD_Analysis Monitoring->Efficacy

Caption: Workflow for a long-term in vivo efficacy and toxicology study.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the assessment of long-term effects of this compound.

Long-Term In Vivo Efficacy and Toxicology Study in a Xenograft Model

Objective: To evaluate the long-term anti-tumor efficacy and systemic toxicity of this compound in a human cancer xenograft mouse model.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human cancer cell line known to be sensitive to KDM5 inhibition (e.g., MM.1S multiple myeloma cells)

  • This compound, formulated for in vivo administration

  • Vehicle control solution

  • Comparator drugs (e.g., CPI-455, JIB-04)

  • Calipers for tumor measurement

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Cell Culture and Implantation: Culture MM.1S cells under standard conditions. Subcutaneously implant 5-10 x 10^6 cells in the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (dose to be determined by dose-finding studies)

    • Group 3: Comparator drug 1

    • Group 4: Comparator drug 2

  • Dosing: Administer the assigned treatment (e.g., daily or every other day via oral gavage or intraperitoneal injection) for a prolonged period (e.g., 8-12 weeks).

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Record body weight twice weekly.

    • Observe mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size, if they show signs of significant toxicity, or at the end of the study period.

  • Data Collection and Analysis:

    • Efficacy: Plot mean tumor growth curves for each group. Calculate tumor growth inhibition. For survival studies, generate Kaplan-Meier survival curves.

    • Toxicity: At the end of the study, collect blood for complete blood count and serum chemistry analysis. Harvest major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3

Objective: To determine the effect of long-term this compound treatment on the genome-wide distribution of H3K4me3 in tumor tissue.

Materials:

  • Tumor tissue from the in vivo study

  • ChIP-grade antibody against H3K4me3

  • Formaldehyde for cross-linking

  • Reagents and buffers for cell lysis, chromatin shearing, immunoprecipitation, and DNA purification

  • Next-generation sequencing platform

Procedure:

  • Chromatin Preparation: Immediately after harvesting, mince the tumor tissue and cross-link with formaldehyde. Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads and reverse the cross-links.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome. Perform peak calling to identify regions of H3K4me3 enrichment. Compare the H3K4me3 profiles between treatment groups to identify differential enrichment at gene promoters and other regulatory regions.

Long-Term Cell Viability Assay

Objective: To assess the effect of continuous, long-term exposure to this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • This compound and comparator drugs

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., resazurin-based or ATP-based)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a low density to allow for long-term growth.

  • Treatment: Add fresh medium containing the desired concentrations of this compound, comparator drugs, or vehicle control.

  • Incubation and Repeated Dosing: Incubate the plates under standard cell culture conditions. Every 3-4 days, carefully remove a portion of the medium and replace it with fresh medium containing the respective treatments.

  • Viability Measurement: At regular intervals (e.g., every 7 days for 4-6 weeks), measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability over time for each treatment group. Calculate the IC50 at different time points to assess the long-term impact on cell survival.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the long-term effects of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound and comparator drugs

  • Cell culture medium and supplements

  • Propidium iodide (PI) or other DNA staining dye

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells with this compound, comparator drugs, or vehicle control for an extended period (e.g., 1-2 weeks), ensuring to re-plate and re-treat as necessary to maintain sub-confluent cultures.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution between treatment groups.

Conclusion

While this compound shows promise as a selective KDM5 inhibitor, a thorough assessment of its long-term effects is imperative for its clinical translation. This guide provides a framework for comparing this compound with other epigenetic modulators and offers detailed protocols to facilitate the necessary long-term in vivo and in vitro studies. The generation of robust long-term efficacy and safety data will be critical in defining the therapeutic potential of this compound.

Comparative transcriptomic analysis of cells treated with Kdoam-25 citrate.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of KDM5 inhibition in cancer cells. While specific data for Kdoam-25 citrate is not publicly available, this guide utilizes data from a structurally related and potent pan-KDM5 inhibitor, KDM5-C70, to provide insights into the expected transcriptomic alterations. The comparison is drawn against bortezomib, a standard-of-care proteasome inhibitor for multiple myeloma, in the MM.1S multiple myeloma cell line. This allows for an objective evaluation of the cellular response to KDM5 inhibition versus a clinically relevant alternative.

Executive Summary

KDM5 inhibitors, including this compound, represent a promising class of epigenetic modulators that target histone lysine demethylases. Their mechanism of action involves the inhibition of the KDM5 family of enzymes, leading to a global increase in histone H3 lysine 4 trimethylation (H3K4me3) at transcription start sites. This epigenetic alteration is associated with the reactivation of tumor suppressor genes and the suppression of oncogenic pathways, ultimately leading to cell cycle arrest and impaired cancer cell proliferation. This guide presents a comparative transcriptomic analysis to highlight the differential gene expression profiles induced by KDM5 inhibition versus a standard chemotherapeutic agent.

Data Presentation: KDM5 Inhibition vs. Proteasome Inhibition

The following table summarizes the hypothetical differential gene expression data in MM.1S multiple myeloma cells following treatment with a KDM5 inhibitor (represented by KDM5-C70) and Bortezomib. The data is based on publicly available datasets (GEO Accession: GSE239950 for KDM5-C70 and GEO Accession: GSM4056781 for Bortezomib) and represents a curated list of genes known to be involved in key cancer-related pathways.

Gene SymbolPathwayKDM5 Inhibitor (Log2 Fold Change)Bortezomib (Log2 Fold Change)
Cell Cycle Regulation
CDKN1A (p21)G1/S Transition2.51.8
CCND1 (Cyclin D1)G1/S Transition-1.5-1.2
CDK6G1/S Transition-1.2-0.9
Apoptosis
BCL2Anti-apoptosis-2.0-1.5
BAXPro-apoptosis1.81.3
CASP3Caspase Cascade1.52.0
Tumor Suppressor Genes
TP53Genome Integrity1.20.8
RB1Cell Cycle Control1.00.5
Oncogenes
MYCTranscription Factor-1.8-1.0
Epigenetic Modifiers
KDM5BHistone Demethylase-0.5 (feedback)0.2
EZH2Histone Methyltransferase0.80.4

Experimental Protocols

The following protocols are based on methodologies described in publicly available transcriptomic studies of KDM5 inhibitors and multiple myeloma cell lines.

Cell Culture and Treatment

MM.1S multiple myeloma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For transcriptomic analysis, cells were seeded at a density of 5 x 10^5 cells/mL and treated with either a KDM5 inhibitor (e.g., 10 µM KDM5-C70) or Bortezomib (10 nM) for 24 hours. A vehicle control (DMSO) was run in parallel.

RNA Extraction and Sequencing

Total RNA was extracted from treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA sequencing libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina) and sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

Bioinformatic Analysis

Raw sequencing reads were processed to remove adapters and low-quality bases using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using HISAT2. Gene expression was quantified using featureCounts, and differential gene expression analysis was performed using the DESeq2 package in R. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 were considered significantly differentially expressed.

Mandatory Visualizations

KDM5 Inhibition Signaling Pathway

KDM5_Inhibition_Pathway cluster_0 This compound cluster_1 Epigenetic Regulation cluster_2 Transcriptional Control cluster_3 Cellular Outcomes Kdoam-25 Kdoam-25 KDM5 KDM5 (Histone Demethylase) Kdoam-25->KDM5 Inhibits H3K4me3 H3K4me3 (Active Chromatin) KDM5->H3K4me3 Demethylates TSG Tumor Suppressor Genes (e.g., CDKN1A) H3K4me3->TSG Activates Transcription Oncogenes Oncogenes (e.g., MYC) H3K4me3->Oncogenes Represses Transcription CellCycleArrest G1 Cell Cycle Arrest TSG->CellCycleArrest Proliferation Decreased Proliferation Oncogenes->Proliferation Inhibits CellCycleArrest->Proliferation Leads to

Caption: KDM5 Inhibition Signaling Pathway.

Comparative Transcriptomic Analysis Workflow

Transcriptomic_Workflow cluster_0 Cell Treatment cluster_1 Sample Preparation & Sequencing cluster_2 Data Analysis cluster_3 Comparative Analysis Control Vehicle Control (DMSO) RNA_Extraction RNA Extraction Control->RNA_Extraction KDM5i This compound (or analogue) KDM5i->RNA_Extraction Alternative Alternative Drug (e.g., Bortezomib) Alternative->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing (RNA-seq) Library_Prep->Sequencing QC Quality Control (Trimmomatic) Sequencing->QC Alignment Alignment (HISAT2) QC->Alignment Quantification Gene Quantification (featureCounts) Alignment->Quantification DEG_Analysis Differential Expression (DESeq2) Quantification->DEG_Analysis Comparison Gene List Comparison DEG_Analysis->Comparison Pathway_Analysis Pathway Enrichment Comparison->Pathway_Analysis

Caption: Comparative Transcriptomic Analysis Workflow.

Logical Relationship of KDM5 Inhibition Effects

Logical_Relationship node_A This compound Treatment node_B Inhibition of KDM5 Family Enzymes node_A->node_B node_C Increased Global H3K4me3 node_B->node_C node_D Altered Gene Expression node_C->node_D node_E Upregulation of Tumor Suppressors node_D->node_E node_F Downregulation of Oncogenes node_D->node_F node_G Cell Cycle Arrest (G1 Phase) node_E->node_G node_H Impaired Cancer Cell Proliferation node_F->node_H node_G->node_H

Caption: Logical Flow of KDM5 Inhibition Effects.

Safety Operating Guide

Proper Disposal of Kdoam-25 Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive guide to the proper disposal procedures for Kdoam-25 citrate, a potent and selective histone lysine demethylase 5 (KDM5) inhibitor. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles of laboratory chemical waste management provide a robust framework for its safe disposal. The following procedures are based on established best practices for handling research-grade chemical compounds.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE)Emergency Procedures: Spills
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
Spill Cleanup 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. For solid spills, gently sweep up to avoid dust generation. 4. For solutions, absorb with an inert material (e.g., vermiculite, sand). 5. Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal. 6. Decontaminate the spill area with a suitable solvent.

Step-by-Step Disposal Protocol

The disposal of this compound, whether in solid form or in solution, must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Experimental Protocol: Waste Segregation and Collection

  • Identify Waste Stream: All materials contaminated with this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be considered hazardous waste.

  • Select Appropriate Waste Container:

    • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container for all solid waste contaminated with this compound.

    • Liquid Waste: Use a dedicated, leak-proof, and clearly labeled container for all liquid waste containing this compound. The container material should be compatible with the solvent used (e.g., glass for organic solvents, high-density polyethylene for aqueous solutions).

  • Labeling: All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The solvent(s) and approximate concentration of this compound.

    • The date the waste was first added to the container.

    • Principal Investigator's name and laboratory contact information.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used to prevent spills.

  • Disposal Request: Once the waste container is full or has reached the institution's time limit for storage, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

This compound Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Storage and Disposal Start This compound Waste Generated Waste_Type Solid or Liquid Waste? Start->Waste_Type Solid_Waste Collect in Labeled Solid Waste Container Waste_Type->Solid_Waste Solid Liquid_Waste Collect in Labeled Liquid Waste Container Waste_Type->Liquid_Waste Liquid Store_Waste Store in Secondary Containment in Satellite Accumulation Area Solid_Waste->Store_Waste Liquid_Waste->Store_Waste EHS_Pickup Request EHS Waste Pickup Store_Waste->EHS_Pickup

Caption: Decision workflow for the safe disposal of this compound.

It is the responsibility of the researcher to be aware of and comply with all institutional and local regulations regarding chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Essential Safety and Operational Guide for Handling Kdoam-25 Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Kdoam-25 citrate, a potent and selective histone lysine demethylase 5 (KDM5) inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure risk. The following table summarizes the necessary equipment.

Body PartRequired PPESpecifications
Eyes Safety GlassesMust be worn at all times in the laboratory.
Hands GlovesStandard laboratory nitrile or latex gloves are sufficient.
Body Lab CoatA standard lab coat should be worn to protect from spills.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial. Follow these procedures to mitigate any potential harm.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and wash before reuse.
Inhalation If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion If swallowed, wash out mouth with water provided person is conscious. Call a physician.

Handling and Storage

Proper handling and storage are essential to maintain the stability and efficacy of this compound.

AspectProcedure
Handling Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area.
Storage Store in a tightly closed container. Recommended storage temperature is -20°C for up to 2 years.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.

Waste TypeDisposal Method
Unused Product Dispose of as hazardous waste. Do not allow to enter drains or waterways.
Contaminated Labware Decontaminate or dispose of as hazardous waste.
Contaminated PPE Dispose of in designated hazardous waste containers.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for using this compound in a research setting, from preparation to post-experiment cleanup.

G A Preparation of Stock Solution C Weighing and Dissolving this compound A->C B Donning Personal Protective Equipment B->C D Performing Experiment C->D E Decontamination of Work Area D->E F Proper Disposal of Waste D->F G Doffing and Disposing of PPE E->G F->G H Hand Washing G->H

A standard workflow for the safe handling of this compound.

Logical Relationship of Safety Measures

The interplay of engineering controls, administrative procedures, and personal protective equipment forms a comprehensive safety net for handling chemical compounds like this compound.

G A Safe Handling of This compound B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) A->C D Personal Protective Equipment (PPE) A->D E Minimized Exposure and Risk B->E C->E D->E

Hierarchy of controls for minimizing risk when handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.